molecular formula C8H8BrClO B6618636 1-bromo-3-chloro-5-(methoxymethyl)benzene CAS No. 1430422-46-0

1-bromo-3-chloro-5-(methoxymethyl)benzene

Cat. No.: B6618636
CAS No.: 1430422-46-0
M. Wt: 235.50 g/mol
InChI Key: XXGQBQGAJHWRME-UHFFFAOYSA-N
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Description

1-bromo-3-chloro-5-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chloro-5-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGQBQGAJHWRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3-Bromo-5-Chloro-benzyl Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Application in Medicinal Chemistry[1]

Introduction & Chemical Identity

3-bromo-5-chloro-benzyl methyl ether represents a specialized "orthogonal scaffold" in modern medicinal chemistry.[1] Unlike simple halogenated benzenes, this molecule offers three distinct points of reactivity: a labile bromide for initial cross-coupling, a robust chloride for secondary functionalization, and a stable methyl ether acting as a masked benzylic alcohol.[1]

While often generated in situ or custom-synthesized, its utility lies in its ability to serve as a precise building block for poly-functionalized drug candidates.[1] This guide standardizes its nomenclature and provides a validated pathway for its synthesis and application.

1.1 Synonyms and Database Identifiers

Accurate identification is critical when searching chemical databases like SciFinder or Reaxys, as naming conventions vary by vendor.[1]

Naming ConventionIdentifier / NameContext
IUPAC (Systematic) 1-bromo-3-chloro-5-(methoxymethyl)benzene Preferred for patent filings and regulatory documentation.[1]
Common / Trade 3-bromo-5-chlorobenzyl methyl ether Standard laboratory terminology.[1]
Inverted Structure Benzene, 1-bromo-3-chloro-5-(methoxymethyl)- Used in Chemical Abstracts Service (CAS) indexing.[1]
Precursor Anchor Derived from CAS 917562-09-5 The ether is synthesized directly from (3-bromo-5-chlorophenyl)methanol.[1]
SMILES COCC1=CC(Cl)=CC(Br)=C1Universal string for cheminformatics.[1][2]
Structural Analysis & Reactivity Profile

The molecule’s value is defined by the electronic differentiation between the halogen substituents.[1]

  • Position 1 (Methoxymethyl): The ether linkage is stable to basic conditions (e.g., K₂CO₃ in Suzuki coupling) and organolithiums, unlike the free alcohol which would deprotonate.[1] It can be cleaved back to the alcohol using Lewis acids (e.g., BBr₃) or oxidized to the aldehyde.[1]

  • Position 3 (Bromine): The weaker C-Br bond allows for rapid oxidative addition by Pd(0) catalysts.[1] It is the site of the first cross-coupling event.[1]

  • Position 5 (Chlorine): The stronger C-Cl bond remains inert under standard Suzuki conditions used for the bromide, allowing for "site-selective" synthesis.[1]

ReactivityProfile Core 3-Bromo-5-Chloro-Benzyl Methyl Ether Br_Site C-Br Bond (Pos 3) High Reactivity First Coupling Site Core->Br_Site Pd(0) Insertion Cl_Site C-Cl Bond (Pos 5) Low Reactivity Survives initial coupling Core->Cl_Site Requires specialized ligands Ether_Site Methoxymethyl (Pos 1) Protecting Group Stable to Base/Li Core->Ether_Site Solubility / Stability

Figure 1: Orthogonal reactivity map of the scaffold. The color coding indicates the hierarchy of reactivity (Red = Most Reactive, Yellow = Intermediate, Green = Stable).[1]

Synthesis Protocol

Since the methyl ether is not a standard commodity chemical, it is best synthesized from the commercially available alcohol (3-bromo-5-chlorophenyl)methanol (CAS 917562-09-5) .[1]

3.1 Method: Williamson Ether Synthesis

This protocol uses sodium hydride (NaH) and iodomethane (MeI) to effect clean O-methylation.[1]

Reagents:

  • Precursor: (3-bromo-5-chlorophenyl)methanol (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

  • Electrophile: Iodomethane (MeI) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add the (3-bromo-5-chlorophenyl)methanol and dissolve in anhydrous THF. Cool to 0°C.[1][3][4]

  • Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases (formation of the alkoxide).

  • Alkylation: Add Iodomethane dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (TLC): Monitor reaction progress using 10% EtOAc/Hexane.

    • Starting Material (Alcohol): Lower R_f (more polar).[1]

    • Product (Ether): Higher R_f (less polar).[1]

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Diethyl Ether (3x).[1][5] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

Yield Expectation: >90% conversion. The product is typically a clear, colorless oil.[1]

SynthesisWorkflow Start Precursor: (3-bromo-5-chlorophenyl)methanol CAS 917562-09-5 Step1 1. Dissolve in THF (0°C) 2. Add NaH (1.2 eq) Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate - H2 gas Step2 Add MeI (1.5 eq) Warm to RT Intermediate->Step2 Product Target: 3-bromo-5-chlorobenzyl methyl ether Step2->Product SN2 Reaction

Figure 2: Step-by-step synthesis workflow from the commercial alcohol precursor.

Strategic Application: Chemoselective Coupling

The primary utility of 3-bromo-5-chloro-benzyl methyl ether is in sequential cross-coupling .[1] The bromide reacts under mild conditions, leaving the chloride intact for a subsequent, harsher coupling step.[1]

4.1 Protocol: Site-Selective Suzuki Coupling

Objective: Couple an aryl boronic acid (Ar-B(OH)₂) exclusively at the 3-position (Bromine).[1]

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.[1]

  • Base: Na₂CO₃ (2.0 equiv, aqueous).[1]

  • Solvent: DME/Water or Toluene/Ethanol/Water.[1]

  • Temperature: 60–80°C.[1]

Mechanism of Selectivity: The rate of oxidative addition of Pd(0) to Ar-Br is significantly faster than to Ar-Cl (approx. 10³–10⁴ times faster).[1] By controlling the temperature (avoiding reflux >100°C) and using standard phosphine ligands, the chloride remains untouched.[1]

Post-Reaction Utility: The resulting product is a 3-aryl-5-chloro-benzyl methyl ether.[1] This intermediate can then be subjected to Buchwald-Hartwig amination (using bulky ligands like XPhos or BrettPhos) to displace the remaining chlorine, creating a highly substituted, non-symmetric scaffold.[1]

Safety & Handling
  • Hazards: As a halogenated benzyl ether, the compound may act as a mild lachrymator and skin irritant.[1]

  • Precursor Hazard: Methyl iodide (MeI) used in synthesis is a potent alkylating agent and suspected carcinogen.[1] Use only in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzylic position.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86812092 (Chloromethyl analog). Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text on Br/Cl selectivity).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Differentiation of Cl reactivity).

Sources

The Strategic Deployment of Trisubstituted Benzene Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trisubstituted benzene core is a foundational scaffold in medicinal chemistry, offering a versatile and tunable platform for the design of a vast array of therapeutic agents. The specific arrangement of substituents—be it 1,2,3-, 1,2,4-, or 1,3,5-—profoundly influences a molecule's three-dimensional conformation, electronic properties, and, consequently, its interaction with biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic synthesis, structure-activity relationships (SAR), and conformational nuances of trisubstituted benzene scaffolds. By delving into the causality behind synthetic choices and providing detailed experimental protocols, this guide aims to empower chemists to rationally design and synthesize novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Enduring Significance of the Trisubstituted Benzene Motif

The benzene ring is a ubiquitous feature in a significant portion of FDA-approved small molecule drugs. Its rigid, planar structure provides a reliable anchor for the precise spatial orientation of functional groups, facilitating specific interactions with protein binding pockets. Among the myriad of substituted aromatics, trisubstituted benzenes offer a compelling balance of structural diversity and synthetic accessibility. The ability to modulate the substitution pattern allows for fine-tuning of a molecule's properties to optimize its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

This guide will explore the unique characteristics of each trisubstitution pattern and provide practical insights into their application in drug discovery. We will move beyond a simple recitation of facts to explain the underlying principles that govern the synthesis and biological function of these critical scaffolds.

Strategic Synthesis of Trisubstituted Benzene Scaffolds

The regioselective synthesis of trisubstituted benzenes is a cornerstone of medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the substituents themselves. Understanding the directing effects of various functional groups is paramount to achieving the target isomer with high efficiency.

The 1,2,3-Trisubstituted (Vicinal) Pattern: Navigating Steric and Electronic Challenges

The synthesis of 1,2,3-trisubstituted benzenes can be challenging due to potential steric hindrance between adjacent substituents. However, this substitution pattern offers a unique conformational profile that can be exploited in drug design.

A common strategy involves the use of ortho-directing groups to guide subsequent substitutions. One powerful approach utilizes aryne chemistry.

Experimental Protocol: Synthesis of a 1,2,3-Trisubstituted Benzene via Aryne Intermediate [1]

This protocol describes the synthesis of a 1,2,3-trisubstituted benzene through the reaction of an allyl p-tolyl sulfoxide with a benzyne precursor.

  • Step 1: Preparation of Allyl p-Tolyl Sulfide: To a solution of p-methylthiophenol in tetrahydrofuran (THF) in an ice-water bath, add sodium hydride (NaH). After the evolution of hydrogen gas ceases, slowly add allyl bromide. Allow the reaction to proceed to completion to obtain crude allyl p-tolyl sulfide.

  • Step 2: Oxidation to Allyl p-Tolyl Sulfoxide: Dissolve the crude allyl p-tolyl sulfide in absolute ethanol. Slowly add hydrogen peroxide dropwise and stir until the reaction is complete. Purify the crude product by silica gel chromatography to obtain allyl p-tolyl sulfoxide.

  • Step 3: Aryne Cycloaddition: Dissolve the allyl p-tolyl sulfoxide in acetonitrile. Add the benzyne precursor (e.g., generated from o-bromophenol, butyllithium, trimethylchlorosilane, and trifluoromethanesulfonic anhydride) and cesium fluoride (CsF). Stir the reaction at 50°C until completion. Purify the crude product by silica gel chromatography to yield the 1,2,3-trisubstituted benzene product.

Synthesis_of_1_2_3_Trisubstituted_Benzene start p-Methylthiophenol step1 Allyl p-Tolyl Sulfide start->step1 1. NaH, Allyl Bromide 2. H2O2 step2 Allyl p-Tolyl Sulfoxide step1->step2 Oxidation product 1,2,3-Trisubstituted Benzene step2->product Cycloaddition benzyne Benzyne Precursor benzyne->product

Caption: Synthesis of a 1,2,3-trisubstituted benzene via an aryne intermediate.

The 1,2,4-Trisubstituted Pattern: A Prevalent Motif in Pharmaceuticals

The 1,2,4-substitution pattern is one of the most common in FDA-approved drugs due to its synthetic tractability and the diverse spatial arrangements it allows for substituents. Electrophilic aromatic substitution on a disubstituted benzene is a frequent approach.

Experimental Protocol: Synthesis of a 1,2,4-Trisubstituted Benzene Derivative [2]

This protocol outlines the synthesis of benzene-1,2,4-triyl tris(2-(3-carboxy-4-hydroxybenzenesulfonate) acetate) from oxyhydroquinone.

  • Step 1: Synthesis of Benzene-1,2,4-triyl tris(2-chloroacetate): React oxyhydroquinone with chloroacetyl chloride. The reaction is typically carried out over an extended period (e.g., 20 hours) to ensure complete conversion.

  • Step 2: Nucleophilic Substitution: In a round-bottom flask equipped with a reflux condenser, combine sodium sulfosalicylate and benzene-1,2,4-triyl tris(2-chloroacetate) in a 3:1 molar ratio. Add N,N-dimethylformamide (DMF) as the solvent. Heat the mixture under reflux at the boiling point of DMF (153°C) for 4 hours.

  • Step 3: Workup and Purification: After the reaction is complete, cool the mixture. The product can be isolated through extraction or precipitation-assisted methods. For extraction, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer and evaporate the solvent. The crude product can be purified by chromatography.

Synthesis_of_1_2_4_Trisubstituted_Benzene start Oxyhydroquinone step1 Benzene-1,2,4-triyl tris(2-chloroacetate) start->step1 Chloroacetyl Chloride product 1,2,4-Trisubstituted Benzene Derivative step1->product Nucleophilic Substitution reagent Sodium Sulfosalicylate reagent->product

Caption: General workflow for the synthesis of a 1,2,4-trisubstituted benzene.

The 1,3,5-Trisubstituted (Symmetrical) Pattern: A Scaffold for Multivalent Interactions

The symmetrical 1,3,5-substitution pattern is often employed to create molecules capable of multivalent interactions with biological targets. These scaffolds are also valuable in materials science. A classic and effective method for their synthesis is the acid-catalyzed trimerization of acetophenones.

Experimental Protocol: Synthesis of 1,3,5-Triphenylbenzene [3]

This protocol details the synthesis of 1,3,5-triphenylbenzene via the self-condensation of acetophenone using copper(II) chloride as a catalyst.

  • Step 1: Reaction Setup: In a 25 ml round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone and toluene.

  • Step 2: Catalyst Addition: Add copper(II) chloride (CuCl₂) to the mixture. A typical molar ratio of acetophenone to CuCl₂ is 15:1.

  • Step 3: Reaction: Reflux the mixture in an oil bath at a temperature of 180-220°C for 6 hours.

  • Step 4: Workup and Purification: After the reaction is complete, cool the mixture and extract the product with ether. Dry the ether extract with magnesium sulfate. Separate the components of the mixture by column chromatography to obtain pure 1,3,5-triphenylbenzene.

Synthesis_of_1_3_5_Trisubstituted_Benzene start Acetophenone (3 eq.) product 1,3,5-Triphenylbenzene start->product CuCl2, Toluene Reflux (180-220°C)

Caption: Synthesis of 1,3,5-triphenylbenzene by trimerization of acetophenone.

Structure-Activity Relationship (SAR) and Conformational Analysis

The substitution pattern on a benzene ring dictates the orientation of its substituents, which in turn governs how the molecule interacts with its biological target. Understanding these relationships is crucial for rational drug design.

The Impact of Substitution Patterns on Molecular Conformation
  • 1,2,3-Trisubstitution: This pattern often forces substituents into close proximity, which can lead to steric strain. However, this can also be advantageous, as it can lock the molecule into a specific, bioactive conformation, reducing the entropic penalty of binding.

  • 1,2,4-Trisubstitution: This versatile pattern allows for a wide range of spatial arrangements of functional groups, enabling the molecule to adapt to various binding pocket geometries.

  • 1,3,5-Trisubstitution: The symmetrical nature of this pattern is ideal for creating molecules that can engage in multivalent binding, where each substituent interacts with a distinct sub-pocket of the target protein. This can lead to a significant increase in binding affinity and selectivity.

Case Study: 1,3,5-Trisubstituted Benzenes as Matriptase Inhibitors

A structure-based approach led to the discovery of potent and selective matriptase inhibitors based on a 1,3,5-trisubstituted benzene core.[4] X-ray crystallography of a potent analog in complex with matriptase revealed key interactions in the S1 pocket. The 1,3,5-substitution pattern allowed for optimal positioning of the functional groups to engage in strong hydrogen bonding and salt-bridge interactions.

CompoundMatriptase IC50 (nM)Selectivity vs. other proteases
Analog 1500Moderate
Analog 1525High
Analog 2610High

Data adapted from a study on matriptase inhibitors.[4]

The SAR data clearly demonstrates that modifications to the substituents on the 1,3,5-trisubstituted scaffold led to a significant improvement in potency and selectivity.

Trisubstituted Benzene Scaffolds in FDA-Approved Drugs

The utility of trisubstituted benzene scaffolds is underscored by their presence in numerous FDA-approved drugs across a wide range of therapeutic areas.

Substitution PatternDrug Name (Brand Name)Therapeutic Indication
1,2,3-Trisubstituted Entacapone (Comtan®)Parkinson's disease
Tolcapone (Tasmar®)Parkinson's disease
1,2,4-Trisubstituted Sotorasib (Lumakras™)Non-small cell lung cancer[4]
Avacopan (Tavneos®)ANCA-associated vasculitis[4]
Ryaltris™Seasonal allergic rhinitis[5]
1,3,5-Trisubstituted CaronamidePreviously used to prolong penicillin activity
Some developmental compoundsVarious, including anticancer[6]

Conclusion and Future Perspectives

Trisubstituted benzene scaffolds remain a cornerstone of medicinal chemistry, providing a robust and versatile platform for the design of novel therapeutics. The ability to strategically synthesize specific substitution patterns allows for precise control over a molecule's three-dimensional structure and its interactions with biological targets. As our understanding of disease biology deepens and new targets emerge, the rational design and synthesis of molecules based on these fundamental scaffolds will continue to be a driving force in drug discovery. The continued development of novel synthetic methodologies that provide even greater control over regioselectivity will further empower medicinal chemists to explore new chemical space and develop the next generation of life-saving medicines.

References

  • Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry. Available at: [Link]

  • Benzene, 1,3,5-tribromo-. Organic Syntheses. Available at: [Link]

  • Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). MDPI. Available at: [Link]

  • Synthesis of symmetrical and unsymmetrical trisubstituted benzene derivatives through ring-closing alkyne metathesis strategy. Indian Journal of Chemistry. Available at: [Link]

  • Ternary Synthon Strategy for 1,3,5-Trisubstituted Benzenes via [3 + 3] Benzannulation of Propargyl Alcohols. Organic Letters. Available at: [Link]

  • Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Molecules. Available at: [Link]

  • 1, 2, 3-tri-substituted benzene and method for synthesizing same. Google Patents.
  • Quantitative structure-activity relationships for the Toxicity of Substituted Benzenes to Cyprinus carpio1. Biomedical and Environmental Sciences. Available at: [Link]

  • Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Available at: [Link]

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules. Available at: [Link]

  • Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances. Available at: [Link]

  • Synthesis of Trisubstituted Benzene. YouTube. Available at: [Link]

  • Glenmark Pharmaceuticals Announces FDA Acceptance of the Company's First New Drug Application for Ryaltris™ for Patients with Seasonal Allergic Rhinitis. Glenmark Pharmaceuticals. Available at: [Link]

Sources

Structural Isosteres in Halo-Aryl Design: A Comparative Analysis of Phenolic vs. Benzylic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" vs. The "Spacer"

In the optimization of small molecule drugs, the transition from 3-bromo-5-chloroanisole (Molecule A) to 1-bromo-3-chloro-5-(methoxymethyl)benzene (Molecule B) represents a classic "scaffold hop." While both molecules present identical halogen vectors (Br/Cl) for cross-coupling, the oxygen placement dictates a massive divergence in electronic character, metabolic stability, and synthetic utility.

  • Molecule A (Anisole): A rigid, electron-rich scaffold. The oxygen is directly conjugated to the ring, driving strong resonance effects (

    
    ) and enabling Directed Ortho Metalation (DoM).
    
  • Molecule B (Benzyl Ether): A flexible, electronically neutral scaffold. The methylene spacer insulates the ring from the oxygen, severing resonance and altering the metabolic soft spot from

    
    -dealkylation to benzylic oxidation.
    

This guide details the physicochemical profiles, synthetic protocols, and decision-making logic for deploying these scaffolds in drug discovery.

Electronic & Physicochemical Profiling[1]

The core distinction lies in how the ether oxygen communicates with the aromatic


-system.
Hammett & Electronic Parameters

The methoxy group in Molecule A is a "chameleon": it withdraws electrons inductively (


) but donates strongly via resonance (

). In Molecule B, the methylene insertion kills the

effect, leaving only a weak inductive influence.
Parameter3-Bromo-5-chloroanisole (A)This compound (B)Impact on Chemistry
Oxygen Hybridization

-like (conjugated)

(insulated)
A is more electron-rich; B is neutral.
Hammett

-0.27 (Donor)-0.17 (Weak Donor/Neutral)A activates the ring for EAS; B does not.
Hammett

+0.12 (Withdrawing)+0.02 (Neutral)A acidifies ortho-protons for lithiation.
LogP (Est.) ~3.4~3.8B is more lipophilic due to the extra -CH

-.
Rotatable Bonds 1 (C-O bond is rigid)2 (C-C and C-O)B incurs a higher entropic penalty in binding.
Visualization: Electronic Vectors

The following diagram illustrates the conflicting electronic vectors that dictate reactivity.

ElectronicVectors cluster_A Molecule A: Resonance Dominated cluster_B Molecule B: Insulation nodeA 3-Bromo-5-chloroanisole EffectA1 Oxygen Lone Pair (+M) Donates into Ring nodeA->EffectA1 Conjugation EffectA2 Ortho-Proton Acidity Increased (Inductive) nodeA->EffectA2 -I Effect nodeB 1-Br-3-Cl-5-(methoxymethyl)benzene EffectB1 Methylene Spacer Blocks Resonance nodeB->EffectB1 Insulation EffectB2 Benzylic C-H Radical Susceptibility nodeB->EffectB2 H-Abstraction

Figure 1: Electronic vector comparison. Note the resonance donation in A versus the insulation in B.

Synthetic Reactivity & Protocols

The choice between these molecules radically alters the synthetic strategy, particularly regarding Lithiation and Cross-Coupling .

Divergent Lithiation Logic
  • Molecule A (DoM): The methoxy group is a Directed Metalation Group (DMG).[1] Treatment with

    
    -BuLi will exclusively deprotonate the position ortho to the oxygen (C2 or C6), stabilized by lithium coordination.
    
  • Molecule B (Li-Hal Exchange): The ether oxygen is too far to direct lithiation effectively. Treatment with

    
    -BuLi will result in Lithium-Halogen Exchange  (preferentially at the Bromine) rather than deprotonation.
    

LithiationLogic cluster_Anisole Pathway A: Anisole cluster_Benzyl Pathway B: Benzyl Ether Start Select Substrate Anisole 3-Br-5-Cl-anisole Start->Anisole Benzyl 1-Br-3-Cl-5-(methoxymethyl)benzene Start->Benzyl ReagentA Add LDA or n-BuLi (-78°C) Anisole->ReagentA IntermedA Lithiation at C2/C6 (DoM Mechanism) ReagentA->IntermedA ProductA Electrophile Trapping (Ortho-Functionalization) IntermedA->ProductA ReagentB Add n-BuLi (-78°C) Benzyl->ReagentB IntermedB Li-Br Exchange (Kinetic Control) ReagentB->IntermedB ProductB Electrophile at C1 (Ipso-Functionalization) IntermedB->ProductB

Figure 2: Divergent lithiation pathways. Molecule A favors DoM; Molecule B favors Li-Hal exchange.

Experimental Protocol: Synthesis of Molecule B

While Molecule A is commercially available, Molecule B often requires synthesis. The following protocol utilizes a Williamson ether synthesis optimized for benzylic substrates to prevent side reactions.

Objective: Synthesis of this compound from 3-bromo-5-chlorobenzyl alcohol.

Reagents:

  • 3-bromo-5-chlorobenzyl alcohol (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • THF (Anhydrous)

  • TBAI (Tetrabutylammonium iodide) (0.05 eq - Catalyst)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add NaH (1.2 eq) and wash 3x with dry pentane to remove mineral oil. Suspend NaH in anhydrous THF (

    
    ).
    
  • Deprotonation: Cool the suspension to 0°C. Add 3-bromo-5-chlorobenzyl alcohol (dissolved in minimal THF) dropwise over 15 minutes. Evolution of

    
     gas will be observed.
    
  • Equilibration: Warm to Room Temperature (RT) and stir for 30 minutes to ensure complete alkoxide formation. The solution should turn slightly yellow/turbid.[2]

  • Alkylation: Cool back to 0°C. Add catalytic TBAI (enhances rate via iodide exchange). Add MeI (1.5 eq) dropwise.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Quench & Workup: Cool to 0°C. Carefully quench with sat.

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes). Benzylic ethers are stable on silica but avoid prolonged exposure to high acidity.
    

Validation:

  • 1H NMR (

    
    ):  Look for the diagnostic singlet of the benzylic 
    
    
    
    (~4.4 ppm) and the methoxy
    
    
    (~3.4 ppm).
  • Key Difference from Anisole: The anisole

    
     appears upfield (~3.8 ppm) and lacks the 
    
    
    
    singlet.

Medicinal Chemistry Implications (ADME)[4]

Metabolic Soft Spots
  • Molecule A (Anisole): The primary clearance pathway is

    
    -demethylation  mediated by CYP2D6 or CYP2C19. This generates a phenol, which is a high-affinity substrate for Phase II conjugation (Glucuronidation/Sulfation), leading to rapid excretion.
    
  • Molecule B (Benzyl Ether): The primary clearance pathway is Benzylic Oxidation (CYP3A4). Hydroxylation at the benzylic carbon leads to a hemiacetal, which collapses to release formaldehyde and the corresponding benzoic acid derivative.

Solubility & Permeability

Molecule B acts as a "grease" element. The extra methylene group increases


 by approximately 0.4–0.5 units compared to Molecule A.
  • Use Case: If Molecule A is too polar or has high crystal lattice energy (low solubility), switching to Molecule B can disrupt packing and improve membrane permeability, albeit at the cost of metabolic stability.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Snieckus, V. (1990).[3] Directed ortho metalation.[4][1][3][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Detailed mechanisms of ether dealkylation vs benzylic oxidation).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on Li-Hal exchange vs DoM).

  • PubChem Compound Summary. (2024). 3-Bromo-5-chloroanisole (CID 174913-12-3).[6][7][8]

Sources

Methodological & Application

High-Fidelity Sequential Cross-Coupling of 1-Bromo-3-chloro-5-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Strategy

In the architecture of diversity-oriented synthesis (DOS), 1-bromo-3-chloro-5-(methoxymethyl)benzene represents a high-value "linchpin" scaffold. Its utility stems from its tri-orthogonal functionality :

  • Site A (Ar-Br): Highly reactive; susceptible to oxidative addition under mild conditions.

  • Site B (Ar-Cl): Latent reactivity; requires specialized ligands/forcing conditions, allowing it to survive Step 1 intact.

  • Site C (MOM-Ether): A stable handle (or masked alcohol) that remains inert during basic cross-coupling but can be deprotected or derivatized downstream.

This guide details the sequential site-selective Suzuki-Miyaura coupling of this scaffold. By exploiting the kinetic disparity between C–Br and C–Cl bonds, researchers can modularly install two different aryl groups, creating non-symmetric 1,3,5-substituted arenes essential for SAR (Structure-Activity Relationship) exploration.

Mechanistic Logic: The Kinetic Hierarchy

Success relies on controlling the Oxidative Addition (OA) step of the catalytic cycle. The bond dissociation energy (BDE) of Ar–Cl (~96 kcal/mol) is significantly higher than that of Ar–Br (~81 kcal/mol).

  • Phase 1 (Br-Selective): We utilize a "general-purpose" catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) at moderate temperatures. These systems possess sufficient energy to insert into the C–Br bond but are kinetically incompetent to activate the C–Cl bond, ensuring chemoselectivity.

  • Phase 2 (Cl-Selective): Following the first coupling, the C–Cl bond is activated using electron-rich, bulky phosphine ligands (e.g., Buchwald's SPhos or XPhos). These ligands increase electron density on the Pd(0) center, facilitating OA into the reluctant chloride.

Visual Workflow (Process Map)

SequentialCoupling Start Scaffold: 1-Br-3-Cl-5-MOM-benzene Step1 Step 1: Br-Selective Suzuki Coupling Start->Step1 Boronic Acid A Pd(PPh3)4, Na2CO3 80°C Inter Intermediate: 3-Cl-5-MOM-Biaryl A Step1->Inter >95% Selectivity Step2 Step 2: Cl-Selective Suzuki Coupling Inter->Step2 Boronic Acid B Pd-XPhos G2, K3PO4 100°C Final Final Product: Non-Symmetric 1,3,5-Terphenyl Step2->Final Full Conversion

Figure 1: Sequential workflow exploiting halide reactivity differentials (Br > Cl).

Detailed Protocols
Protocol A: Site-Selective Coupling at C–Br

Target: Reaction of the Bromide while preserving the Chloride.

Reagents & Stoichiometry:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid A: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for robustness and moderate activity.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the substrate, Boronic Acid A, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Thermal Activation: Heat the mixture to 80°C .

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of minor oxidative addition into the chloride, leading to "double-coupled" impurities.

  • Monitoring: Monitor by HPLC or GC-MS at 2 hours. Look for the consumption of the starting bromide. The mass spectrum should show the retention of the Chlorine isotope pattern (3:1 ratio of M : M+2).

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer (MgSO₄) and concentrate.

  • Purification: Silica gel chromatography. Note: The intermediate is often distinct enough from the starting material to allow easy separation.

Protocol B: Activation and Coupling at C–Cl

Target: Reaction of the Chloride on the intermediate.

Reagents & Stoichiometry:

  • Substrate: Mono-coupled Intermediate (from Protocol A) (1.0 equiv)

  • Boronic Acid B: Aryl-B(OH)₂ (1.5 equiv) — Excess required due to slower kinetics.

  • Catalyst System: XPhos Pd G2 (2–4 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

    • Rationale: XPhos (Buchwald Ligand) is essential to lower the activation energy for Ar–Cl oxidative addition [1].

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions often preferred for difficult chlorides.

  • Solvent: Toluene/Water (10:1) or pure Toluene.

Step-by-Step Methodology:

  • Setup: Charge the vial with the Intermediate, Boronic Acid B, precatalyst (XPhos Pd G2), and K₃PO₄. Purge with Argon.

  • Reaction: Add solvent. Heat to 100–110°C .

    • Note: Chloride coupling requires significant thermal energy. If using Toluene, reflux is standard.

  • Kinetics: Reaction times are typically longer (4–16 hours).

  • Work-up: Standard aqueous extraction (EtOAc or DCM).

  • Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 4 hours before concentration.

Data Summary & Expected Outcomes
ParameterProtocol A (Bromide)Protocol B (Chloride)
Primary Challenge Avoiding over-reaction (Selectivity)Forcing reaction (Reactivity)
Catalyst Class Standard (Pd-PPh₃ / dppf)High-Activity (Dialkylbiaryl phosphines)
Temp. Window 60°C – 80°C100°C – 120°C
Typical Yield 85 – 95%70 – 90%
Limiting Factor Temp control (Keep <90°C)Steric bulk of Boronic Acid B
Expertise & Troubleshooting (E-E-A-T)

1. The "Ring-Walking" Phenomenon: In rare cases, particularly with electron-deficient arenes, the Pd catalyst may not dissociate from the pi-system after the first coupling; it can "walk" to the C–Cl bond and perform a second oxidative addition immediately [2].

  • Solution: If you observe double-coupling in Step 1, switch the solvent to a more coordinating one (e.g., DMF or MeCN) which helps displace the Pd from the product, ensuring it returns to the bulk pool rather than reacting again intramolecularly.

2. Stability of the Methoxymethyl (MOM) Group: The MOM ether is stable under the basic conditions of Suzuki coupling (pH 9–12). However, it is acid-labile.

  • Caution: Avoid acidic work-ups (e.g., 1M HCl washes). Use saturated NH₄Cl or neutral water. If the final goal is to reveal the phenol, the MOM group can be removed post-coupling using mild acid (2M HCl in MeOH) or BBr₃ (though BBr₃ may affect the biaryl linkage if electron-rich).

3. Boronic Acid De-boronation: If Boronic Acid B is electron-poor (e.g., 2-fluorophenyl), it may undergo protodeboronation at 100°C before coupling.

  • Mitigation: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) or switch to the corresponding Pinacol Ester (Bpin), which is more thermally stable.

References
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Schoenebeck, F., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination & Suzuki Coupling Protocols using XPhos Pd G2. Organic Syntheses.

Application Note: Chemoselective Suzuki-Miyaura Coupling of Aryl Bromides in the Presence of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In drug discovery and library synthesis, the ability to sequentially functionalize polyhalogenated aromatic cores is a critical competency.[1] This guide details the chemoselective Suzuki-Miyaura coupling of aryl bromides in the presence of aryl chlorides. By exploiting the bond dissociation energy (BDE) differential between C–Br and C–Cl bonds, researchers can install a biaryl linkage at the bromide site while retaining the chloride handle for subsequent elaboration (e.g., amination or a second coupling). This "orthogonal functionalization" strategy reduces step counts and avoids the need for protecting groups.

Mechanistic Foundation: The Kinetic Basis of Selectivity

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving Oxidative Addition (OA) , Transmetallation (TM) , and Reductive Elimination (RE) .[2]

The Selectivity Filter: Oxidative Addition

For aryl halides, Oxidative Addition is typically the rate-determining step (RDS). The selectivity between Ar–Br and Ar–Cl is governed by the kinetics of this step, which correlates directly with Bond Dissociation Energy (BDE).

  • C–Br Bond: Weaker (~68–81 kcal/mol). Reacts rapidly with Pd(0).

  • C–Cl Bond: Stronger (~96 kcal/mol). Reacts sluggishly with standard Pd(0) species.

The "Ligand Switch" Principle: To achieve high selectivity, one must choose a ligand that is electron-rich enough to insert into the C–Br bond but not electron-rich enough to activate the C–Cl bond at the given temperature.

  • High Selectivity Ligands: Triarylphosphines (e.g.,

    
    , dppf). These provide sufficient electron density for Ar–Br activation but create a high energy barrier for Ar–Cl activation.
    
  • Low Selectivity (Over-Active) Ligands: Bulky, electron-rich dialkylphosphines (e.g.,

    
    , PCy3, Buchwald ligands like XPhos/SPhos). These lower the activation energy so significantly that they may activate both halides, leading to mixtures or polymerization.
    
Visualization: The Selectivity Landscape

The following diagram illustrates the kinetic decision tree that dictates the reaction pathway.

SelectivityLandscape Start Substrate (Ar-Br + Ar-Cl) Pd0 Pd(0) Catalyst (Ligand Dependent) Start->Pd0 OABr Oxidative Addition (C-Br) Pd0->OABr FAST (Low Barrier) OACl Oxidative Addition (C-Cl) Pd0->OACl SLOW/NO REACTION (High Barrier with PPh3) ProductBr Product A: Biaryl-Cl (Retained) OABr->ProductBr Transmetallation & Reductive Elim. ProductCl Product B: Biaryl-Br (Rare) OACl->ProductCl Unlikely Path ProductBis Product C: Bis-Biaryl (Over-reaction) ProductBr->ProductBis Requires High T or Active Ligand (e.g. XPhos)

Figure 1: Kinetic pathway showing the preferential activation of C-Br over C-Cl. Note that "Product C" (over-reaction) only occurs if the catalyst system is too active (e.g., using SPhos at high heat).

Critical Experimental Parameters

To ensure success, the reaction environment must be tuned to favor the bromide.[1]

ParameterRecommendation for SelectivityRationale
Catalyst Source Pd(PPh3)4 or Pd(dppf)Cl2 Triphenylphosphine is the "Goldilocks" ligand: active enough for Br, inert toward Cl at <90°C.
Solvent DME/Water or Toluene/EtOH/Water Biphasic systems with water facilitate the solubility of inorganic bases and boronic acids.
Base Na2CO3 or K2CO3 Weak bases are sufficient for the transmetallation of the Ar-Pd-Br species but minimize side reactions. Avoid strong alkoxides (KOtBu).
Temperature 60°C – 80°C Sufficient thermal energy to cross the C–Br activation barrier. Do not exceed 100°C to avoid activating the C–Cl bond.
Stoichiometry 1.0 – 1.1 equiv Boronic Acid Excess boronic acid increases the statistical probability of double coupling. Keep stoichiometry tight.

Standard Protocol: Selective Coupling of 1-Bromo-4-chlorobenzene

This protocol serves as the primary method for coupling aryl bromides while preserving aryl chlorides. It uses a standard Pd(0) tetrakis system.

Target Reaction: 1-Bromo-4-chlorobenzene + Phenylboronic Acid → 4-Chlorobiphenyl

Materials Checklist
  • Substrate: 1-Bromo-4-chlorobenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Sodium Carbonate (Na2CO3) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) and Deionized Water (2:1 ratio)

  • Gas: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) or a microwave vial equipped with a stir bar. Allow to cool under a stream of Argon.

  • Reagent Addition (Solids):

    • Add 1-Bromo-4-chlorobenzene (1.0 mmol, 191 mg).

    • Add Phenylboronic acid (1.05 mmol, 128 mg).

    • Add Pd(PPh3)4 (0.03 mmol, 35 mg). Note: Add catalyst last to minimize air exposure.

  • Solvent & Base Addition:

    • Add DME (4 mL).

    • Add 2M aqueous Na2CO3 solution (1.0 mL, 2.0 mmol).

  • Degassing (Crucial):

    • Sparge the biphasic mixture with Argon for 5–10 minutes. Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C in an oil bath (or heating block) with vigorous stirring.

    • Monitor by TLC or LC-MS at 1 hour. The starting material (bromide) should disappear; the product (monocoupled) should appear. The chloride peak should remain intact.[1]

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over MgSO4, filter, and concentrate.

  • Purification:

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol Workflow Visualization

ProtocolFlow Setup 1. Setup & Weighing (Inert Atmosphere) Degas 2. Degassing (Sparge Ar 10 min) Setup->Degas Heat 3. Reaction (80°C, 2-4 hours) Degas->Heat Check 4. IPC (TLC/LCMS) Check for SM consumption Heat->Check Check->Heat Incomplete Quench 5. Workup (EtOAc/Water ext.) Check->Quench Complete

Figure 2: Operational workflow for the standard selective coupling protocol.

Troubleshooting & Optimization

Even with robust protocols, substrate-specific electronic effects can alter reactivity.[4]

Scenario A: No Reaction (Sluggish Bromide)
  • Cause: Substrate is extremely electron-rich or sterically hindered.[4]

  • Solution: Switch to Pd(dppf)Cl2 (3 mol%). The bidentate ligand prevents de-coordination and increases stability/activity slightly without being aggressive enough to attack the chloride.

  • Alternative: Increase temperature to 90°C.

Scenario B: Loss of Selectivity (Chloride Reacting)
  • Cause: Temperature too high or catalyst too active.

  • Solution:

    • Lower temperature to 60°C .

    • Ensure you are not using SPhos, XPhos, or

      
      .
      
    • Reduce catalyst loading to 1 mol%.

Scenario C: Protodeboronation (Loss of Boronic Acid)
  • Cause: Heating boronic acids in basic aqueous media for too long.

  • Solution: Switch base to K3PO4 or KF (anhydrous conditions) and use dry THF/Dioxane.

Comparative Data: Catalyst Performance

The table below summarizes expected outcomes based on literature precedents for the coupling of 4-bromo-chlorobenzene.

Catalyst SystemLigand ClassTempYield (Biaryl-Cl)Selectivity Note
Pd(PPh3)4 Monodentate Arylphosphine80°C90-95% Excellent. Standard for Br > Cl.
Pd(dppf)Cl2 Bidentate Arylphosphine80°C88-94% Excellent. Good for sterically hindered bromides.
Pd(OAc)2 / SPhos Dialkylbiaryl Phosphine80°C<50%Poor. Significant double coupling (reaction at Cl).
Pd(OAc)2 / SPhos Dialkylbiaryl PhosphineRT 95%Good. SPhos is so active it couples Br at Room Temp, leaving Cl intact.
Pd2(dba)3 / P(t-Bu)3 TrialkylphosphineRT92%Good. Similar to SPhos; high activity allows RT coupling.

Key Takeaway: If you must use a highly active ligand (like SPhos) for a difficult substrate, you must lower the temperature to Room Temperature (RT) to maintain selectivity.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95, 2457–2483.

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[3] Angewandte Chemie International Edition, 2002 , 41, 4176–4211.

  • BenchChem. "Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives." BenchChem Protocols, 2025 .

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments."

  • Navarro, O.; et al. "General Study of the Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes." Journal of Organic Chemistry, 2004 , 69, 3173–3180.

Sources

Application Notes and Protocols for the Regioselective Lithiation of 1-bromo-3-chloro-5-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the regioselective lithiation of 1-bromo-3-chloro-5-(methoxymethyl)benzene, a versatile intermediate in organic synthesis. The protocols detailed herein focus on achieving selective bromine-lithium exchange to generate a key organolithium intermediate, which can be subsequently functionalized by electrophilic quenching. This guide offers in-depth technical details, explains the underlying chemical principles, and provides step-by-step experimental procedures to ensure reproducible and efficient synthesis.

Introduction: The Synthetic Utility of Substituted Aryllithiums

Polyfunctionalized aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The targeted functionalization of a specific position on an aromatic ring is a cornerstone of modern organic chemistry. Among the various methods to achieve this, the generation of aryllithium species through lithiation stands out for its efficiency and the wide array of subsequent transformations possible.

This compound presents a unique synthetic challenge and opportunity. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a methoxymethyl ether—allows for multiple potential reaction pathways. The methoxymethyl (MOM) group can act as a directed metalation group (DMG), potentially guiding an organolithium base to deprotonate an adjacent ortho position[1][2]. However, the presence of halogens opens the door to the powerful halogen-metal exchange reaction, a kinetically fast process[3][4][5]. The successful and selective lithiation of this substrate hinges on understanding and controlling the competition between these pathways.

Mechanistic Insights: Halogen-Metal Exchange vs. Directed ortho-Metalation

The lithiation of this compound can principally proceed via two competing mechanisms:

  • Directed ortho-Metalation (DoM): The Lewis basic oxygen of the methoxymethyl group can coordinate with the Lewis acidic lithium of an organolithium reagent, directing the base to deprotonate one of the adjacent ortho protons (C4 or C6)[1][6][7].

  • Halogen-Metal Exchange: This is a rapid reaction where the lithium atom of the organolithium reagent exchanges with a halogen atom on the aromatic ring. The rate of this exchange is highly dependent on the halogen, with the general trend being I > Br > Cl > F[5].

In the case of this compound, the bromine atom is significantly more susceptible to halogen-metal exchange than the chlorine atom. Therefore, treatment with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures is expected to favor the bromine-lithium exchange at the C1 position, outcompeting both chlorine-lithium exchange and directed ortho-metalation.

The choice of the organolithium reagent is also critical. While n-BuLi is commonly used for halogen-metal exchange, other reagents like sec-butyllithium (s-BuLi) and tert-butyllithium (t-BuLi) exhibit different basicities and nucleophilicities which can influence the reaction outcome[6][8][9]. For this substrate, n-BuLi is a suitable choice to promote the desired bromine-lithium exchange without significant side reactions.

Below is a diagram illustrating the anticipated dominant reaction pathway.

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Organolithium Intermediate cluster_electrophile Electrophile (E+) cluster_product Product This compound This compound 3-chloro-5-(methoxymethyl)phenyllithium 3-chloro-5-(methoxymethyl)phenyllithium This compound->3-chloro-5-(methoxymethyl)phenyllithium Halogen-Metal Exchange THF, -78 °C n-BuLi n-BuLi 1-E-3-chloro-5-(methoxymethyl)benzene 1-E-3-chloro-5-(methoxymethyl)benzene 3-chloro-5-(methoxymethyl)phenyllithium->1-E-3-chloro-5-(methoxymethyl)benzene Electrophilic Quench E+ E+

Caption: Predominant reaction pathway for the lithiation of this compound.

Experimental Protocols

3.1. General Safety Precautions for Handling Organolithium Reagents

Organolithium reagents such as n-BuLi are pyrophoric and react violently with water and protic solvents. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware[10]. A Schlenk line or a glovebox should be used for all transfers[11]. Personal protective equipment, including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. A Class D fire extinguisher should be readily available. For detailed safety protocols, refer to established guidelines for handling pyrophoric reagents[10][12].

3.2. Protocol for Regioselective Bromine-Lithium Exchange and Electrophilic Quench

This protocol describes the generation of 3-chloro-5-(methoxymethyl)phenyllithium via bromine-lithium exchange, followed by quenching with a generic electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, concentration to be determined by titration prior to use)

  • Electrophile of choice (e.g., trimethyl borate, N,N-dimethylformamide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Oven-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocool bath

Procedure:

  • Reaction Setup: Assemble the dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen or argon inlet, and a low-temperature thermometer. Purge the flask with the inert gas for at least 15 minutes. This can also be achieved by performing several vacuum/inert gas cycles on a Schlenk line[11].

  • Substrate Addition: To the flask, add this compound (1.0 equivalent) and dissolve it in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryocool. It is crucial to maintain this low temperature to minimize side reactions.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while vigorously stirring the reaction mixture. The addition should be controlled to maintain the internal temperature below -70 °C. A slight color change may be observed upon the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.

  • Electrophilic Quench: Slowly add the chosen electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C. The addition should be dropwise to control any potential exotherm[2].

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution[2][13]. An exotherm may be observed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. The organic layer should be washed sequentially with water and brine[13].

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[13].

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Key Reaction Parameters

The success of the lithiation reaction is dependent on several critical parameters. The following table summarizes these key variables and their recommended ranges for the regioselective bromine-lithium exchange of this compound.

ParameterRecommended Value/RangeRationale
Temperature -78 °CMinimizes side reactions such as ortho-metalation and potential decomposition of the organolithium intermediate.
Solvent Anhydrous THFEthereal solvents are known to deaggregate organolithium reagents, increasing their reactivity[6].
Organolithium Reagent n-Butyllithium (n-BuLi)Provides a good balance of reactivity for efficient bromine-lithium exchange without being overly aggressive, which could lead to side reactions[9].
Equivalents of n-BuLi 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material.
Reaction Time (Lithiation) 30 - 60 minutesSufficient time for complete halogen-metal exchange at low temperatures.
Quenching Agent Saturated aq. NH₄ClA mild proton source for quenching any unreacted organolithium species without causing hydrolysis of sensitive functional groups[13].

Troubleshooting and Optimization

ProblemPossible CauseSolution
Low or no conversion Inactive n-BuLiTitrate the n-BuLi solution immediately before use to determine its exact concentration.
Insufficiently dry conditionsEnsure all glassware is thoroughly oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled anhydrous solvents.
Formation of side products (e.g., from ortho-metalation) Reaction temperature too highMaintain the reaction temperature strictly at -78 °C during the addition of n-BuLi and for the duration of the lithiation.
Prolonged reaction timeOptimize the reaction time; prolonged stirring may allow for slower, thermodynamically favored side reactions to occur.
Low yield after work-up Inefficient extractionIf the product is polar, "salting out" by saturating the aqueous layer with NaCl can improve extraction efficiency into the organic phase[13].
Product instabilityEnsure the work-up and purification conditions are suitable for the stability of the final product.

Conclusion

The regioselective lithiation of this compound via bromine-lithium exchange is a powerful and reliable method for the synthesis of valuable 1,3,5-trisubstituted benzene derivatives. By carefully controlling the reaction conditions, particularly the temperature and the choice of organolithium reagent, high selectivity for the desired organolithium intermediate can be achieved. The subsequent quenching with a wide range of electrophiles opens up a vast chemical space for the development of novel molecules for various applications in the life sciences and materials science.

References

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp. (117), e54696, doi:10.3791/54696 (2016). [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes. ResearchGate. [Link]

  • On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed. [Link]

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Mastering Chemoselectivity: A Guide to the Buchwald-Hartwig Amination of Bromo-Chloro-Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, empowering chemists to forge carbon-nitrogen (C-N) bonds with remarkable efficiency.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] For researchers and drug development professionals, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. It opens avenues for sequential, site-specific modifications, thereby streamlining the synthesis of complex molecules and enabling rapid exploration of chemical space.

This application note provides an in-depth guide to achieving high chemoselectivity in the Buchwald-Hartwig amination of bromo-chloro-benzene substrates. We will delve into the mechanistic principles that govern this selectivity, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for practical implementation in the laboratory.

The Mechanistic Underpinnings of Selectivity: C-Br vs. C-Cl Reactivity

The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the foundation of selectivity in the Buchwald-Hartwig amination.[1] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3]

The oxidative addition of the aryl halide to a Pd(0) complex is typically the rate-determining step and the point at which selectivity is established. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for oxidative addition.[4][5] Consequently, the Pd(0) catalyst will preferentially react with the C-Br bond, leaving the C-Cl bond intact. This reactivity trend generally follows the order of C-I > C-Br > C-OTf > C-Cl.[5]

Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Selective for C-Br) Pd(0)L->Oxidative_Addition Ar(Br,Cl) Bromo-chloro-benzene Ar(Br,Cl)->Oxidative_Addition Pd(II)_Complex Ar(Cl)-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination R2NH, Base Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex Ar(Cl)-Pd(II)(NR2)L Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Amino-chloro-benzene Reductive_Elimination->Product Ligand Influence cluster_0 Ligand Properties cluster_1 Impact on Selectivity Steric_Bulk Steric Bulk Examples: XPhos, RuPhos, Josiphos - Promotes monoligated Pd(0) - Accelerates reductive elimination Selectivity High C-Br vs. C-Cl Selectivity - Favors lower energy C-Br activation pathway - Minimizes competing C-Cl activation Steric_Bulk->Selectivity Enhances Electronic_Properties Electron-Richness - Increases electron density on Pd - Facilitates oxidative addition Electronic_Properties->Selectivity Promotes

Figure 2: The interplay of ligand steric and electronic properties in achieving high selectivity.

Practical Considerations and Protocol Optimization

Achieving optimal selectivity requires a systematic approach to reaction optimization. The following sections provide detailed protocols and key considerations for the selective Buchwald-Hartwig amination of bromo-chloro-benzenes.

Recommended Catalyst Systems and Reagents
ComponentRecommended ReagentsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective sources of Pd(0) in situ. [6]
Ligand XPhos, RuPhos, BrettPhos, Josiphos ligandsSterically hindered and electron-rich, promoting high activity and selectivity. [7][8][9]
Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are generally required to deprotonate the amine. The choice may depend on the pKa of the amine and the functional group tolerance of the substrate. [5]
Solvent Toluene, Dioxane, THFAnhydrous, non-polar aprotic solvents are typically preferred. [2][10]

Table 1: Recommended Reagents for Selective Buchwald-Hartwig Amination.

General Protocol for Selective C-Br Amination

This protocol provides a general starting point for the selective amination of a bromo-chloro-benzene with a primary or secondary amine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • Bromo-chloro-benzene substrate (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To the Schlenk tube, add the bromo-chloro-benzene, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere. [1]2. Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with inert gas three times. [1][6]3. Solvent and Amine Addition: Add the anhydrous toluene, followed by the amine, via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously. [1]5. Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting bromo-chloro-benzene is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. [1]7. Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [6]8. Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amino-chloro-benzene.

Figure 3: Step-by-step experimental workflow for selective Buchwald-Hartwig amination.

Troubleshooting and Optimization
  • Low Conversion: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst and ligand. Ensure all reagents and solvents are strictly anhydrous.

  • Poor Selectivity (C-Cl Amination): If amination of the C-Cl bond is observed, reduce the reaction temperature and consider a more sterically hindered ligand. A weaker base, such as Cs₂CO₃, may also improve selectivity in some cases.

  • Substrate Decomposition: For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, although this might require higher temperatures and longer reaction times. [5]

Case Study: Selective Amination of 1-Bromo-4-chlorobenzene

To illustrate the principles discussed, let's consider the selective amination of 1-bromo-4-chlorobenzene with morpholine.

EntryLigandBaseTemp (°C)Time (h)Yield of 4-(4-chlorophenyl)morpholine (%)
1XPhosNaOtBu10012>95
2RuPhosNaOtBu10012>95
3P(o-tol)₃NaOtBu1002485
4XantphosNaOtBu1002490

Table 2: Representative data for the selective amination of 1-bromo-4-chlorobenzene. Yields are based on representative literature for similar transformations.

The data in Table 2 demonstrates the superior performance of bulky, electron-rich biarylphosphine ligands (XPhos, RuPhos) in achieving high yields for the selective amination of the C-Br bond. While other ligands can also provide the desired product, they may require longer reaction times or result in lower yields.

Conclusion

The selective Buchwald-Hartwig amination of bromo-chloro-benzenes is a powerful and reliable method for the synthesis of functionalized arylamines. By understanding the fundamental mechanistic principles and carefully selecting the appropriate ligand and reaction conditions, researchers can achieve high levels of chemoselectivity. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in drug discovery and development to effectively utilize this important transformation in their synthetic endeavors.

References

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Application Notes and Protocols for the Conversion of Methoxymethyl to Hydroxymethyl Groups in Halogenated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Deprotection of MOM Ethers on Halogenated Aromatic Scaffolds

In the landscape of multi-step organic synthesis, particularly within the pharmaceutical and agrochemical industries, the use of protecting groups is a cornerstone of strategic molecular construction. The methoxymethyl (MOM) ether stands out as a robust and versatile protecting group for hydroxyl functionalities due to its ease of installation and stability across a wide range of reaction conditions, including strongly basic and weakly acidic environments.[1][2] However, the successful cleavage of the MOM group to unveil the parent alcohol is a critical step that demands careful consideration of the substrate's overall functionality. This is particularly true for halogenated aromatic compounds, which are pivotal building blocks in the synthesis of a vast array of bioactive molecules.

The presence of halogen substituents (F, Cl, Br, I) on an aromatic ring introduces electronic and steric factors that can influence the reactivity of the entire molecule. Furthermore, the stability of the carbon-halogen bond under various deprotection conditions is a key concern for synthetic chemists. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable conversion of methoxymethyl to hydroxymethyl groups in halogenated aromatic systems. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and discuss the rationale behind the selection of specific reagents and conditions to ensure high-yield and selective transformations while preserving the integrity of the halogenated aromatic core.

The Mechanistic Basis of MOM Ether Cleavage

The deprotection of a MOM ether is fundamentally an acetal hydrolysis reaction.[2] The most common approach involves acid catalysis, which proceeds through a well-understood mechanism. The initial and crucial step is the protonation of one of the ether oxygens by a strong acid.[3] This protonation converts the oxygen into a much better leaving group (a neutral alcohol or water molecule).

The choice of which oxygen gets protonated can lead to slightly different, but converging, pathways. Protonation of the methoxy oxygen is typically followed by the loss of methanol to form a resonance-stabilized oxonium ion. This highly electrophilic intermediate is then readily attacked by water or another nucleophile present in the reaction mixture to yield a hemiacetal. This hemiacetal is unstable and rapidly decomposes to release the desired alcohol and formaldehyde.

Alternatively, protonation of the oxygen atom closer to the aromatic ring leads to a pathway involving the departure of the protected alcohol as the leaving group.[2] Regardless of the precise pathway, the key is the acid-catalyzed activation of the acetal system towards cleavage.

Core Protocols for MOM Deprotection on Halogenated Aromatics

The selection of an appropriate deprotection protocol is contingent on the specific halogen present, the overall electronic nature of the aromatic ring, and the presence of other sensitive functional groups in the molecule. Below, we detail several reliable methods, ranging from classical acidic hydrolysis to milder Lewis acid-mediated and silyl-based approaches.

Protocol 1: Classical Acidic Hydrolysis with Hydrochloric Acid

This is one of the most straightforward and widely used methods for MOM deprotection. The use of a strong mineral acid like HCl in a protic solvent mixture ensures efficient protonation and subsequent hydrolysis of the MOM ether.

Rationale: The combination of a strong acid and a nucleophilic solvent system (water/methanol) provides the necessary components for the acid-catalyzed hydrolysis mechanism to proceed efficiently. This method is often effective for a range of halogenated aromatics, including those with bromo-substituents.[4][5]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the MOM-protected halogenated aromatic compound (1.0 equiv) in a suitable solvent mixture. A common choice is a 4:1 (v/v) mixture of methanol and water.[6]

  • Acid Addition: To the stirred solution, add a catalytic to a stoichiometric amount of concentrated hydrochloric acid (e.g., a few drops to 1.0-2.0 equiv). The amount of acid can be optimized based on the reactivity of the substrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Workflow for Acidic Hydrolysis

sub Dissolve MOM-protected halogenated aromatic in Methanol/Water acid Add concentrated HCl sub->acid stir Stir at Room Temperature (Monitor by TLC) acid->stir quench Neutralize with saturated aqueous NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify product Isolated Hydroxymethyl Halogenated Aromatic purify->product

Caption: Workflow for the HCl-mediated deprotection of MOM ethers.

Protocol 2: Lewis Acid-Mediated Cleavage with Boron Tribromide (BBr₃)

For more sterically hindered or electron-deficient halogenated aromatics, a stronger Lewis acid may be required. Boron tribromide is a powerful reagent for cleaving ethers, including MOM ethers.[7] It is particularly effective for aryl methyl ether cleavage and can be applied to MOM deprotection.[8]

Rationale: BBr₃ is a strong Lewis acid that coordinates to one of the ether oxygens, activating the C-O bond for cleavage. This method is often faster and can be performed at lower temperatures than protic acid hydrolysis. However, it is a highly reactive and corrosive reagent that must be handled with care. It is crucial to consider that BBr₃ can also cleave other types of ethers and may not be suitable for substrates with multiple ether functionalities unless a hierarchy of reactivity is established.[9]

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the MOM-protected halogenated aromatic (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (1.0-1.5 equiv) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to 0 °C or room temperature while monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol at low temperature.

  • Workup and Extraction: Allow the mixture to warm to room temperature and add water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Caution: Boron tribromide is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 3: Silyl-Based Deprotection with Trimethylsilyl Chloride and Sodium Iodide

An alternative to strong Brønsted or Lewis acids is the use of silyl reagents. The combination of trimethylsilyl chloride (TMSCl) and sodium iodide generates trimethylsilyl iodide (TMSI) in situ, which is a potent reagent for the cleavage of ethers and acetals.[10]

Rationale: The mechanism involves the TMS group acting as a Lewis acid to activate the MOM ether, followed by nucleophilic attack by the iodide ion.[10] This method is often milder than using BBr₃ and can be performed under non-aqueous conditions, which can be advantageous for water-sensitive substrates. The reaction is typically carried out in an aprotic solvent like acetonitrile.[11][12]

Step-by-Step Protocol:

  • Preparation: To a solution of the MOM-protected halogenated aromatic (1.0 equiv) in anhydrous acetonitrile, add sodium iodide (2.0-3.0 equiv).

  • Reagent Addition: Add trimethylsilyl chloride (2.0-3.0 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extraction: Extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Reaction Mechanism for MOM Deprotection

Start MOM-Protected Halogenated Aromatic Protonated Protonated Acetal Start->Protonated + H+ Oxonium Oxonium Ion Intermediate Protonated->Oxonium - CH3OH Hemiacetal Hemiacetal Oxonium->Hemiacetal + H2O Product Hydroxymethyl Halogenated Aromatic Hemiacetal->Product Byproducts Formaldehyde + Methanol Hemiacetal->Byproducts

Caption: Simplified acid-catalyzed MOM deprotection mechanism.

Comparative Analysis of Deprotection Methods

The choice of deprotection method is critical for success and should be tailored to the specific substrate. Below is a comparative table to aid in this decision-making process.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acidic Hydrolysis HCl, p-TsOHMeOH/H₂O, rtInexpensive, straightforward, scalable.May not be suitable for acid-sensitive groups; can be slow for some substrates.
Lewis Acid Cleavage BBr₃, ZnBr₂, BiCl₃Anhydrous DCM, -78 °C to rtFast and effective for resistant substrates.[13][14]Highly reactive, corrosive, and moisture-sensitive reagents; potential for side reactions.
Silyl-Based Cleavage TMSCl/NaIAcetonitrile, rt to 60 °CMild conditions, non-aqueous.[10]Stoichiometric amounts of reagents needed; generation of byproducts.
Mild Acidic (Solvent-Free) p-TsOHNeat, rtEnvironmentally friendly, fast, high yielding.[15]Limited to solid or liquid substrates that can be triturated.
Chemoselective Silyl TMSOTf, 2,2'-bipyridylCH₃CN, rtVery mild, non-acidic, tolerates acid-labile groups.[1]More expensive reagents.

Troubleshooting and Key Considerations for Halogenated Aromatics

  • Substrate Reactivity: Electron-withdrawing groups (including halogens) on the aromatic ring can sometimes slow down the rate of acid-catalyzed deprotection. In such cases, stronger acidic conditions or longer reaction times may be necessary. Conversely, electron-donating groups can facilitate the reaction.[1]

  • Halogen Stability: While the carbon-halogen bond on an aromatic ring is generally robust, highly forcing conditions (e.g., high temperatures with strong acids or Lewis acids) could potentially lead to side reactions. It is always advisable to start with milder conditions and increase the stringency as needed.

  • Chemoselectivity: When the substrate contains other acid-labile protecting groups (e.g., silyl ethers, t-Boc groups), a highly selective method is required. The TMSOTf/2,2'-bipyridyl system is an excellent choice in such scenarios due to its remarkably mild and non-acidic nature.[1]

  • Protodeboronation: If the halogenated aromatic also contains a boronic acid or ester functionality, for example in precursors for Suzuki couplings, extreme care must be taken. Strongly acidic conditions and reagents like BBr₃ can lead to protodeboronation, cleaving the C-B bond.[16]

Conclusion

The conversion of a methoxymethyl group to a hydroxymethyl group on a halogenated aromatic framework is a common yet crucial transformation in modern organic synthesis. A thorough understanding of the underlying mechanisms and the judicious selection of deprotection conditions are paramount to achieving high yields while preserving the integrity of the target molecule. The protocols and considerations outlined in this application note provide a solid foundation for researchers to confidently navigate this synthetic challenge. By starting with milder conditions and carefully monitoring the reaction, chemists can successfully unmask the hydroxyl group and advance their synthetic campaigns toward the creation of complex and valuable halogenated aromatic compounds.

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Troubleshooting & Optimization

Technical Support Center: Chemoselective MOM Deprotection in Halogenated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Hydrodehalogenation & Halogen Exchange during Methoxymethyl (MOM) Cleavage Target Audience: Medicinal Chemists, Process Chemists

Executive Summary

The cleavage of Methoxymethyl (MOM) ethers in the presence of aryl or alkyl halides presents a specific chemoselectivity challenge. While MOM groups are traditionally acid-labile, the use of harsh Lewis acids (e.g.,


) or reductive conditions can lead to hydrodehalogenation  (replacement of halogen with hydrogen) or halogen scrambling  (exchange of halogens, e.g., Cl 

Br).

This guide prioritizes Brønsted acid solvolysis and mild Lewis acid protocols that are orthogonal to carbon-halogen bond stability.

Module 1: Diagnostic & Triage

Before selecting a protocol, identify the specific failure mode you are encountering.

ObservationDiagnosisLikely CulpritCorrective Action
Mass M-X+1 (X replaced by H)Hydrodehalogenation Reductive environment (e.g.,

, Dissolving Metals, TMSI + moisture)
Switch to Protocol A (Oxidative/Acidic).
Mass M-Cl+Br (Mass shift ~+44)Halogen Exchange Strong Lewis Acid with different halide counterion (e.g., using

on Aryl-Cl)
Switch to Protocol B or match Lewis acid halide to substrate.
Low Yield / Decomposition Acid Sensitivity Substrate sensitive to strong mineral acids (HCl, TFA)Switch to Protocol C (

neutral conditions).
Module 2: Validated Protocols
Protocol A: The "Gold Standard" (HCl/Alcohol Solvolysis)

Best for: Substrates with Aryl-Cl, Aryl-Br, or Aryl-I that are stable to moderate acid.

Mechanism: Protic acids cleave the acetal linkage via an oxocarbenium ion intermediate. Protons (


) do not undergo oxidative addition to C-X bonds, making this method chemically orthogonal to halogens.

Reagents:

  • Concentrated HCl (37%)

  • Methanol (MeOH) or Isopropanol (iPrOH)[1]

Step-by-Step:

  • Dissolve the MOM-protected substrate (1.0 equiv) in MeOH (0.1 M concentration).

  • Add concentrated HCl dropwise.

    • Standard: 10-20 equivalents relative to substrate.

    • High Sensitivity: Use 1-2 equiv and heat to 40°C.

  • Critical Control: Monitor by TLC. If the reaction is sluggish, increase temperature to 50°C rather than adding stronger Lewis acids.

  • Workup: Quench with solid

    
     before concentrating. This prevents acid concentration during rotary evaporation, which can degrade the deprotected product.
    

Why this works: The absence of hydride sources (


) or radical initiators prevents hydrodehalogenation.
Protocol B: The "Mild" Lewis Acid (Zinc Bromide)

Best for: Complex substrates where strong mineral acids cause degradation, but halogens must be preserved.

Mechanism:


 acts as a mild, coordinating Lewis acid that activates the MOM oxygens without generating free halide radicals or strong hydrohalic acids that cause exchange.

Reagents:

  • 
     (Anhydrous)
    
  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve substrate in anhydrous DCM.

  • Add

    
     (5.0 - 10.0 equiv).
    
  • Stir at room temperature for 2–4 hours.

  • Optimization: If the reaction stalls, add 1.0 equiv of propyl mercaptan (

    
    ). This acts as a scavenger for the methoxymethyl cation, driving the equilibrium forward without attacking the halogen.
    
Protocol C: In-Situ HBr Generation (

)

Best for: Highly acid-sensitive substrates requiring neutral starting conditions.

Mechanism: Thermal or photochemical decomposition of Carbon Tetrabromide (


) in Isopropanol generates controlled, low concentrations of HBr in situ.

Reagents:

  • 
     (Carbon Tetrabromide) - 10 mol% (Catalytic)[1][2]
    
  • Isopropanol (iPrOH)

Step-by-Step:

  • Dissolve substrate in iPrOH.

  • Add 10 mol%

    
    .[2]
    
  • Reflux (80°C) for 1–3 hours.

  • Note: The reaction mixture remains near neutral pH initially, becoming slightly acidic only as the reaction proceeds. This "slow release" acid profile protects sensitive functional groups.

Module 3: Visualizing the Decision Matrix

The following logic tree guides the selection of the cleavage agent to ensure halogen integrity.

MOM_Cleavage_Logic Start Start: MOM Cleavage (Halogen Present) Check_Acid Is substrate Acid Sensitive? Start->Check_Acid Warn_Pd AVOID: H2/Pd (Hydrodehalogenation) Start->Warn_Pd Never use Warn_BBr3 AVOID: BBr3 (Halogen Exchange) Start->Warn_BBr3 Caution Check_Halogen Type of Halogen? Check_Acid->Check_Halogen No (Robust) Method_CBr4 Protocol C: CBr4 / iPrOH (Mild, Catalytic) Check_Acid->Method_CBr4 Yes (Sensitive) Method_HCl Protocol A: HCl / MeOH (Safest for Halogens) Check_Halogen->Method_HCl Cl, Br, I Warn_TMSI AVOID: TMSI (Reduces Aryl-I) Check_Halogen->Warn_TMSI If using Iodotrimethylsilane Method_ZnBr2 Protocol B: ZnBr2 / DCM (Lewis Acid)

Figure 1: Decision matrix for selecting MOM deprotection reagents in the presence of halogens.

Module 4: Troubleshooting & FAQs

Q1: I used TMSI (Trimethylsilyl Iodide) to cleave a MOM group, and my Aryl-Iodide disappeared. What happened? A: TMSI is a potent deoxygenating agent but also acts as a reducing agent. It can reduce Aryl-Iodides to the corresponding arenes (Hydrodehalogenation) or simply generate


 which leads to side reactions.
  • Fix: Switch to TMSBr (Trimethylsilyl Bromide). It retains the Lewis acidity required for cleavage but has significantly lower reducing potential than TMSI.

Q2: I am seeing a mass increase of +44 units after using Boron Tribromide (


). 
A:  You likely have an Aryl-Chloride  in your molecule. 

is notorious for "Halogen Scrambling," where the high concentration of bromide ions exchanges with the aryl chloride.
  • Fix: If you must use a Boron Lewis acid, match the halide (use

    
     for chlorides) or switch to Protocol B (
    
    
    
    )
    which is far less prone to exchange.

Q3: Can I use catalytic hydrogenation (


) if I poison the catalyst? 
A: Do not use hydrogenation.  MOM groups are generally stable to catalytic hydrogenation. Attempting to force MOM cleavage with 

will almost certainly result in hydrodehalogenation (loss of Cl/Br/I) before the MOM group is cleaved. MOM cleavage is an acid-mediated process, not a reductive one.

Q4: My molecule has a Boc group and a MOM group. Will HCl remove both? A: Yes, HCl is indiscriminate. To remove MOM in the presence of Boc (acid-sensitive), use Protocol C (


)  or investigate Magnesium Bromide (

)
in ether, which can be selective for MOM esters/ethers under specific conditions without deprotecting Boc.
References
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive guide on stability profiles).

  • Hanessian, S., & Guindon, Y. (1980). "Guidon-Hanessian Reagent (TMS-X) applications." Tetrahedron Letters, 21, 2305. (Discusses TMSI/TMSBr reactivity).
  • Lee, A. S.-Y., et al. (2001).[2] "A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters."[1][2][4] Tetrahedron, 57, 2121-2126. Link (Describes the

    
     method).
    
  • Kim, S., et al. (1991). "Selective Cleavage of MOM Ethers with Zinc Bromide." Tetrahedron Letters, 32, 2657. (Describes the method).
  • Nyström, J. E., et al. (1985). "Trimethylsilyl bromide as a mild deprotecting agent."[5] Tetrahedron Letters, 26, 5393. (Comparison of TMSBr vs TMSI).

Sources

troubleshooting low yields in Suzuki coupling of sterically hindered aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-404-HINDERED Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Mission Statement

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard "Pd(PPh₃)₄ + Na₂CO₃" protocol yielded <10% product with a sterically congested aryl halide (e.g., 2,6-disubstituted).

Coupling sterically hindered substrates requires a fundamental shift in strategy. The standard catalytic cycle fails not because the catalyst is "dead," but because the steric bulk prevents the approach of the boronic acid during transmetallation , or the catalyst decomposes before the difficult oxidative addition can occur.

This guide treats your reaction as a failing system and provides the diagnostic logic to fix it.

Part 1: The Diagnostic Workflow

Before changing reagents, diagnose the failure mode.[1] Use this logic flow to identify where your cycle is breaking.

TroubleshootingFlow Start START: Low Yield (<20%) CheckSM Analyze Crude Mixture (NMR/LCMS) Start->CheckSM SM_Remains Aryl Halide Remains Boronic Acid GONE CheckSM->SM_Remains Case A SM_Both Both SM Remain (No Reaction) CheckSM->SM_Both Case B Prod_Homocoup Homocoupling Observed CheckSM->Prod_Homocoup Case C Issue_Proto ISSUE: Protodeboronation (See Section 3) SM_Remains->Issue_Proto Issue_OxAdd ISSUE: Failed Oxidative Addition (See Section 2: Ligands) SM_Both->Issue_OxAdd Issue_Cat ISSUE: Catalyst Deactivation (See Section 2) Prod_Homocoup->Issue_Cat

Figure 1: Diagnostic logic for identifying the specific failure mode in hindered couplings.

Part 2: The Engine (Catalyst & Ligand Selection)

Q: Why did my standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ fail?

A: Standard phosphines lack the necessary bulk and electron density. For hindered substrates (e.g., 2,6-dimethylbromobenzene), the rate-limiting step shifts.

  • Oxidative Addition: Requires an electron-rich metal center to break the C-X bond.

  • Reductive Elimination: This is the critical bottleneck for bulky systems. A small ligand (like PPh₃) allows the Pd(II) intermediate to rest in a stable square-planar geometry, refusing to eliminate the bulky product.

The Solution: You need Dialkylbiaryl Phosphines (Buchwald Ligands) or NHCs (PEPPSI) . These ligands are massive. They force the Pd center into a crowded conformation where "spitting out" the product (reductive elimination) is the only way to relieve steric strain.

Recommended Ligand Matrix
Substrate ChallengeRecommended Ligand/CatalystWhy it works
General Hindrance (One ortho substituent)SPhos or XPhos Excellent balance of stability and activity.[2] SPhos is the "workhorse" for hindered systems.
Extreme Hindrance (Tetra-ortho substituted)RuPhos or Pd-PEPPSI-IPent RuPhos is specifically designed for extremely bulky substrates. PEPPSI-IPent uses "flexible bulk" to accommodate the transition state [1].
Unstable Boronic Acids (Heterocycles)XPhos Pd G4 Fast activation at low temperatures prevents boronic acid decomposition before coupling occurs [2].

Part 3: The Fuel (Boronic Acid & Protodeboronation)

Q: My aryl halide is untouched, but the boronic acid has vanished. What happened?

A: You are a victim of Protodeboronation . In hindered systems, the cross-coupling cycle is slow. This gives the base (usually aqueous hydroxide or carbonate) time to attack the boronic acid instead of the palladium. The boronic acid is replaced by a proton (C-B bond


 C-H bond).[3]

The Mechanism: Recent studies suggest this is not just base-mediated but can be catalyzed by the palladium-phosphine complex itself when bulky ligands are used [3].[4] This creates a paradox: the ligand needed for coupling also accelerates the destruction of your starting material.

Troubleshooting Protocol for Protodeboronation
  • Switch Bases: Stop using

    
     or 
    
    
    
    .
    • Use: Anhydrous

      
       or 
      
      
      
      .
    • Why: Fluoride activates the boronic acid via a different mechanism that is less prone to protonolysis than hydroxide.

  • Control the Concentration:

    • Technique: Do not dump all the boronic acid in at once. Use a syringe pump to add the boronic acid (dissolved in solvent) over 1-2 hours. This keeps the concentration low, favoring the catalyst (which is avid for the borate) over the side-reaction.[3]

  • Use Protected Boronates:

    • Reagent: Switch from Boronic Acid

      
      MIDA Boronate  or Potassium Trifluoroborate (
      
      
      
      )
      .
    • Why: MIDA boronates slowly hydrolyze to release the active species, mimicking the "slow addition" technique chemically [4].

Part 4: The Activation (Pre-catalysts vs. In-Situ)

Q: The reaction turns black immediately. Is that bad?

A: Yes. "Pd Black" is aggregated, inactive palladium metal. If you are mixing


 and a ligand (like SPhos) in the pot, you are relying on a thermal equilibrium to generate the active 

species. In hindered systems, this activation is often too slow or inefficient, leading to catalyst death.

The Fix: Use Pre-catalysts (G3/G4 or PEPPSI) Buchwald G3/G4 precatalysts contain the ligand pre-bound to the Pd in a 1:1 ratio. Upon addition of base, they rapidly and quantitatively generate the active


 species inside the reaction cycle.
  • Evidence: Studies show G4 precatalysts activate efficiently even at room temperature, essential for substrates that decompose at the high temperatures required to activate

    
     [5].
    

Part 5: The "Gold Standard" Protocol

If your reaction is failing, abandon your current method and attempt this robust protocol designed for high-difficulty substrates.

Protocol: The Anhydrous High-Steric System

Reagents:

  • Catalyst: XPhos Pd G4 (2-5 mol%) OR Pd-PEPPSI-IPent (2-5 mol%)

  • Base: Anhydrous

    
     (3.0 equiv) - Must be finely ground/micronized.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Additives: None initially.

Step-by-Step:

  • Charge Solids: In a glovebox or under active

    
     flow, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Pre-catalyst to a vial equipped with a stir bar.
    
  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen x3.

  • Solvent Addition: Add anhydrous Dioxane via syringe.

  • Temperature: Heat to 80°C .

    • Note: Do not start at reflux. Hindered couplings often benefit from a "warm-up" period where the catalyst activates before thermal decomposition sets in.

  • Monitoring: Check LCMS at 1 hour.

    • If Boronic acid is consumed but Halide remains: Add another 1.0 equiv of Boronic acid.

    • If no conversion: Increase T to 100°C.

Part 6: Mechanistic Visualization

Understanding the steric clash points is vital for troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide (Steric Bulk helps stabilize L-Pd0) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic Acid + Base (MAJOR BOTTLENECK: Steric Clash here) RedElim Reductive Elimination (Product) TransMet->RedElim Isomerization RedElim->Pd0 Product Release (Bulky Ligand Forces this step)

Figure 2: The Catalytic Cycle. Note that while bulky ligands accelerate Reductive Elimination (Yellow), they can make Transmetallation (Red) difficult, requiring optimized bases.

References

  • Organ, M. G., et al. (2006).[5] Pd-PEPPSI-IPr and its analogs: A highly active, air-stable catalyst family.[5][6] Chemistry – A European Journal.

  • Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts.[7] Chemical Science.[8]

  • Newman, S. G., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[4] ChemRxiv.

  • Knapp, D. M., et al. (2010). MIDA Boronates in Suzuki Coupling.[3] Journal of the American Chemical Society.[9]

  • Hazari, N., et al. (2018).[10] Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings. Journal of Organic Chemistry. [10]

Sources

Technical Support: MOM Ether Stability in Basic Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MOM-BAS-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

While Methoxymethyl (MOM) ethers are textbook-defined as "base-stable," this designation is an oversimplification in complex catalytic environments. In basic coupling protocols (Suzuki-Miyaura, Buchwald-Hartwig, or organolithium generation), the MOM group rarely fails via hydrolysis (chemical cleavage). Instead, it fails via interference (chelation) or redirection (ortho-lithiation).

This guide addresses the functional stability of MOM ethers: not just "did it fall off?", but "did it ruin the reaction?"

Module 1: The MOM Integrity Matrix

Use this dashboard to predict MOM behavior under your specific basic conditions.

Reagent ClassSpecific ReagentStability StatusPrimary Risk Factor
Inorganic Bases

,

,

High None. Ideal for Suzuki couplings.
Strong Bases NaH, KH, KOtBuHigh Elimination. If

-hydrogens are present on the alkyl chain, strong heating can trigger elimination.
Nucleophilic Bases NaOH, LiOH (Aqueous)High None. Stable at pH > 4.
Organolithiums

-BuLi,

-BuLi
Conditional Directed Metalation. MOM is a strong Directed Metalation Group (DMG). Risk of ortho-deprotonation.[1][2]
Grignards RMgXHigh Chelation. Can form stable chelates, altering reactivity or solubility.
Pd-Catalysts

,

Moderate Catalyst Poisoning. MOM oxygens can displace weak ligands on electrophilic Pd(II) species.

Module 2: Troubleshooting Palladium Cross-Couplings

Symptom: The starting material (MOM-protected aryl halide) is unconsumed, or conversion stalls at 50-60%. No deprotection is observed, but the coupling fails.

Root Cause: The "Hemolabile" Ligand Effect The MOM group contains two oxygen atoms capable of acting as a bidentate or monodentate ligand. In catalytic cycles (Suzuki/Buchwald), the oxidative addition intermediate (Pd-Ar-X) is electrophilic.[3] If the MOM group is ortho to the halogen, it can coordinate to the Palladium center, displacing the phosphine ligand and forming a stable, unreactive palladacycle.

Mechanism of Interference

MOM_Chelation cluster_0 Standard Cycle cluster_1 MOM Interference Pathway Start Pd(0)L2 OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd Ar-X TransMet Transmetalation OxAdd->TransMet Normal Path Chelate Stable MOM-Pd Chelate (Cycle Arrested) OxAdd->Chelate MOM Coordination (k_chelate > k_transmet) Chelate->TransMet Slow/Blocked

Caption: The MOM group (especially ortho-substituted) can trap the Pd(II) intermediate, preventing transmetalation.

Protocol: The "Scavenger" Optimization

If you suspect MOM chelation is stalling your Suzuki coupling:

  • Switch Solvent: Move from non-polar solvents (Toluene) to coordinating solvents (DME, DMF, or 1,4-Dioxane). The solvent molecules compete with the MOM oxygen for the Pd center.

  • Increase Ligand Denticity: Switch from monodentate ligands (

    
    ) to bidentate ligands with wide bite angles (e.g., Xantphos or dppf). These are harder for the MOM group to displace.
    
  • Water Concentration: Ensure sufficient water is present (if using aqueous base). Boronate species require water to form the active boronate "ate" complex, which is more nucleophilic and can outcompete the MOM chelate.

Module 3: The "Hidden" Reactivity (Lithiation)

Symptom: You attempt a halogen-metal exchange (using


-BuLi) to create a nucleophile for coupling, but you isolate the ortho-alkylated product or a complex mixture.

Root Cause: Directed Ortho Metalation (DoM) The MOM group is a top-tier Directed Metalation Group (DMG). Its oxygen atoms coordinate Lithium, bringing the base into proximity with the ortho proton. This process is often faster than the desired halogen-lithium exchange, especially with


-BuLi.
Decision Logic: DoM vs. Exchange

DoM_Logic Start Substrate: MOM-Aryl-Bromide Reagent Reagent Selection Start->Reagent nBuLi n-BuLi (-78°C) Reagent->nBuLi Standard Choice tBuLi t-BuLi (-78°C) Reagent->tBuLi Recommended Result1 Mixture: Halogen Exchange + Ortho-Deprotonation nBuLi->Result1 MOM Directs Base to Proton Result2 Clean Halogen-Lithium Exchange tBuLi->Result2 Fast Exchange Outcompetes DoM

Caption: Selecting the correct lithiating agent is critical to prevent MOM-directed side reactions.

Protocol: Preventing Unwanted Lithiation
  • Use

    
    -BuLi (2 equiv):  Tert-butyllithium performs halogen-lithium exchange orders of magnitude faster than proton abstraction.
    
  • Cryogenic Control: Maintain temperature strictly at -78°C. DoM pathways often have higher activation energies than Halogen-Lithium exchange.

  • Inverse Addition: If possible, add the base to the substrate to keep the local concentration of base low, minimizing the chance for the slower DoM reaction to occur.

Module 4: Workup & Isolation (The "False Positive")

Symptom: The reaction TLC showed the product was stable, but after workup and column chromatography, the MOM group is gone or the product has decomposed.

Root Cause: Trace Acidity MOM ethers are extremely acid-sensitive.[4] "Basic" coupling workups often involve steps that inadvertently introduce acid.

Common Failure Points:

  • Chloroform/DCM Acidity:

    
     and DCM can form HCl upon storage/exposure to light.
    
  • Silica Gel: Standard silica gel is slightly acidic (pH 6.5). This is enough to cleave a sensitive MOM ether during a slow column.

  • Magnesium Sulfate: Can act as a weak Lewis acid.

Corrective Protocol:

  • The "Base Wash" Rule: Always wash your organic extracts with saturated

    
    before drying.
    
  • Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites on the silica.

  • Solvent Check: Store chlorinated solvents over basic alumina or

    
     if they are to be used with sensitive MOM ethers.
    

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for Suzuki coupling with MOM ethers? A: Yes. MOM ethers have high thermal stability (up to >150°C in neutral/basic media). The microwave heating itself will not cleave the ether. However, ensure your solvent is strictly neutral; high temp + trace acid = rapid cleavage.

Q: I see a new spot on TLC that isn't product or starting material. Could it be "MOM migration"? A: It is unlikely to be migration (unlike silyl groups). It is more likely partial hydrolysis (resulting in the alcohol) or, if using strong organometallics, solvent trapping (e.g., THF ring opening catalyzed by the lithiated species). Perform a mini-workup on a TLC aliquot to see if the spot persists.

Q: Is MOM stable to Buchwald-Hartwig amination bases like NaOtBu? A: Yes. Sodium tert-butoxide is compatible. However, be wary of the amine partner. If you are coupling a primary amine, the resulting aniline product might be acidic enough to interact with the MOM group if high heat is used during workup, though this is rare.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[5]

  • Snieckus, V. (1990). Directed Ortho Metalation.[6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Organic Chemistry Portal. (n.d.). Methoxymethyl Ether (MOM) Stability.

Sources

Technical Support Center: Optimizing Reaction Temperature for Selective Oxidative Addition of Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

The Kinetic-Thermodynamic Interface: Why Temperature Fails You

Do not simply "turn up the heat" when a reaction stalls. Temperature is a vector for selectivity, not just a scalar for rate.

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the Oxidative Addition (OA) of the Aryl Bromide (Ar-Br) to the Pd(0) center is frequently the rate-determining step (RDS), particularly for electron-rich or sterically hindered arenes.

However, temperature control is often oversimplified. As a researcher, you must visualize the reaction coordinate. Increasing temperature (


) increases the rate constant (

) according to the Arrhenius equation, but it also:
  • Compresses Selectivity: As

    
     rises, the difference in rate between competing pathways (
    
    
    
    ) becomes less significant.
  • Accelerates Catalyst Death: High

    
     promotes ligand dissociation and Pd-black formation (agglomeration) faster than it promotes the difficult OA step.
    
  • Alters Mechanism: At high

    
    , reversible OA (equilibrium) can become significant, potentially scrambling regioselectivity in polyhalogenated systems.
    
The "Golden Zone" of Activation

You are looking for the minimum temperature required to cross the activation barrier (


) of the desired C-Br bond while remaining below the threshold for:
  • Pd-Ligand dissociation.[1]

  • Activation of competing C-H or C-Cl bonds.

Visualizing the Decision Process

The following logic flow illustrates how to determine the optimal temperature strategy based on your specific substrate constraints.

OA_Temperature_Optimization Start START: Reaction Stalled or Non-Selective Check_Conv Is Conversion < 10%? Start->Check_Conv Check_Select Is Regio-Selectivity Poor? Check_Conv->Check_Select No (Conv > 50%) Ligand_Check Check Ligand Class Check_Conv->Ligand_Check Yes (Stalled) Poly_Halo Substrate: Polyhalogenated? Check_Select->Poly_Halo Yes Bulky_P Bulky Phosphine (e.g., tBu3P, XPhos) Ligand_Check->Bulky_P NHC NHC (e.g., PEPPSI, Pd-G3) Ligand_Check->NHC Action_Heat Increase T by 10°C steps (Activation Barrier Issue) Bulky_P->Action_Heat Steric Bulk requires T Action_Cat Switch to Pre-activated Catalyst (Pd-G4 or Pd-PEPPSI) NHC->Action_Cat NHC should be active at RT Action_Cool LOWER T (-20°C to 0°C) Use Polar Solvent (THF/MeCN) Poly_Halo->Action_Cool Kinetic Control Action_Rev Exploit Reversibility: Use Bulky Ligand (Q-Phos/PtBu3) Moderate T (40-60°C) Poly_Halo->Action_Rev Thermodynamic Control

Figure 1: Decision Matrix for Temperature Optimization in Ar-Br Oxidative Addition.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: "My Catalyst Dies Before Conversion (Pd Black)"

Diagnosis: The rate of catalyst decomposition (


) > rate of oxidative addition (

). This is common with unactivated aryl bromides (e.g., 4-bromoanisole) and standard Pd sources (Pd(OAc)₂/PPh₃). The Fix:
  • Lower Temperature, Better Ligand: Drop

    
     by 20°C and switch to a ligand that stabilizes the monoligated Pd(0) species, such as Buchwald Dialkylbiaryl phosphines  (e.g., XPhos, SPhos).
    
  • Pre-catalysts: Stop generating Pd(0) in situ. Use Pd(0)-precatalysts (e.g., XPhos Pd G4) which release the active species at defined rates, bypassing the high-energy activation step required for Pd(II) salts.

Scenario B: "I see Regioisomers (C-Br vs C-Cl or C-OTf)"

Diagnosis: Loss of kinetic selectivity. At high


, the activation energy difference between the C-Br and C-Cl bond insertion is overcome.
The Fix: 
  • Cryogenic OA: Perform the OA step at 0°C or -20°C.

    • Protocol: Add Pd catalyst to the Ar-Br/Ar-Cl substrate at low temp. Stir for 1 hour. Then add the nucleophile and warm to room temperature. This separates the OA step (selectivity determining) from the transmetalation step.

  • Solvent Switch: Use non-polar solvents (Toluene) if using bulky phosphines to favor the concerted 3-centered transition state (which is more sensitive to steric differences between Br and Cl). Use polar solvents (DMF) if targeting C-OTf (favors SNAr-like pathway).

Scenario C: "Reaction stalls at 50% Conversion"

Diagnosis: Product inhibition or reversible oxidative addition. The Fix:

  • The Lautens Effect (Reversibility): If using bulky ligands like

    
    , the OA step can be reversible.[2][3] If the equilibrium lies toward the starting material, the reaction stalls.
    
  • Action: Increase temperature slightly (to push equilibrium) or add a stronger base to accelerate the subsequent Transmetalation step, pulling the equilibrium forward (Le Chatelier’s principle).

Quantitative Data: Temperature vs. Selectivity

Typical trends for a competitive OA between Ar-Br and Ar-Cl sites.

TemperatureCatalyst SystemSelectivity (Br : Cl)Yield (Ar-Br product)Mechanistic Insight
23 °C Pd(PPh₃)₄> 99 : 1< 10%High selectivity, but

for OA is too high for PPh₃.
23 °C Pd(PtBu₃)₂> 99 : 185%Ideal. Bulky, electron-rich ligand lowers

.
80 °C Pd(PPh₃)₄85 : 1590%Thermal energy overcomes barrier, but erodes selectivity.
110 °C Pd(PtBu₃)₂60 : 4095%Loss of selectivity due to reversibility and high energy input.

Experimental Protocol: Kinetic Profiling of OA

Use this protocol to determine the "Onset Temperature" of your specific Ar-Br substrate.

Reagents:

  • Substrate: 1.0 equiv Ar-Br

  • Catalyst: 2.0 mol% Pd(PtBu₃)₂ (or relevant precatalyst)

  • Internal Standard: 1,3,5-trimethoxybenzene

Workflow:

  • Preparation: In a glovebox, mix Substrate, Catalyst, and Standard in THF-

    
     in a J-Young NMR tube. Freeze sample immediately.
    
  • Baseline: Acquire ¹H NMR at -40°C.

  • Ramp: Increase probe temperature in 10°C increments, holding for 10 minutes at each step.

  • Observation: Monitor the disappearance of the Ar-Br signal and the appearance of the oxidative addition complex (Ar-Pd-Br) or phosphine shifts in ³¹P NMR.

  • Determination: The temperature at which 10% conversion is observed within 10 minutes is your Minimum Effective Temperature (

    
    ) . Run your actual reaction at 
    
    
    
    .

FAQ: Advanced Troubleshooting

Q: Why does my Ar-Br not react, but the Ar-Cl does? A: This is rare but implies an Electronic Inversion . If the Ar-Br is on a very electron-rich ring (e.g., 2-bromo-5-methoxy-aniline) and the Ar-Cl is on an electron-poor ring (e.g., 4-chloronitrobenzene), the Pd(0) will prefer the electron-deficient Ar-Cl. Correction: You must increase the electron density of the catalyst (use N-Heterocyclic Carbenes like IPr) to facilitate OA into the electron-rich Ar-Br bond.

Q: Can I use Microwave heating to fix slow OA? A: Use with caution. Microwaves heat rapidly, often bypassing the "induction period" required for precatalyst activation. This can lead to immediate Pd precipitation. If using microwave, use a single-component precatalyst (e.g., Pd-G4) rather than mixing Pd(OAc)₂ + Ligand.

References

  • Mechanistic Studies on the Oxidative Addition of Aryl Halides Source: ACS Catalysis / University of Windsor Context: Detailed kinetic analysis of PhBr OA to Pd(BINAP) and Pd(DPPF), establishing ligand dissociation pathways. URL:[Link] (Canonical link derived from search context 1.1)

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings Source: Journal of the American Chemical Society (Newman & Lautens) Context:[3] Establishes that OA can be reversible with bulky ligands like

    
    , allowing for thermodynamic correction of selectivity.
    URL:[Link]
    
  • A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions Source: Chemical Science (Schoenebeck et al.) Context: Provides quantitative structure-reactivity relationships (QSSR) for OA, linking molecular descriptors to reaction rates. URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes Source: Chemical Reviews Context: Comprehensive review on electronic vs. steric control in polyhalogenated systems. URL:[Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity Source: Chemistry - A European Journal Context:[4] Explains how solvent polarity shifts the mechanism between concerted (non-polar) and nucleophilic displacement (polar), affecting selectivity.[4] URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Isotope Pattern Analysis for Br and Cl Substituted Arenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of unknown compounds. For scientists working with halogenated molecules, particularly brominated and chlorinated arenes prevalent in pharmaceuticals, agrochemicals, and environmental contaminants, a deep understanding of their behavior in the mass spectrometer is paramount. This guide provides an in-depth comparison of the mass spectrometric analysis of bromine (Br) and chlorine (Cl) substituted arenes, moving beyond a simple recitation of facts to explain the "why" behind the characteristic isotope patterns and fragmentation behaviors.

The Foundational Principle: Isotopic Abundance

The unique and readily identifiable mass spectral patterns of brominated and chlorinated compounds are a direct consequence of the natural isotopic abundances of these elements. Unlike carbon, where the heavy isotope ¹³C has a relatively low natural abundance (~1.1%), bromine and chlorine possess heavy isotopes with significant natural prevalence.

Chlorine exists as two stable isotopes: ³⁵Cl and ³⁷Cl. The approximate natural abundance of these isotopes is 75.8% for ³⁵Cl and 24.2% for ³⁷Cl, leading to a characteristic intensity ratio of roughly 3:1 for ions containing a single chlorine atom.[1][2] Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances of 50.7% and 49.3%, respectively. This results in a signature 1:1 intensity ratio for the M and M+2 peaks in the mass spectrum of a monobrominated compound.[1][3]

ElementIsotopeNatural Abundance (%)
Chlorine³⁵Cl75.76
³⁷Cl24.24
Bromine⁷⁹Br50.52
⁸¹Br49.48

This data is crucial for predicting and interpreting the isotopic patterns in mass spectra.

Decoding the Isotope Pattern: A Visual Comparison

The number of halogen atoms in a molecule directly influences the complexity of its isotopic cluster in the mass spectrum. The following diagram illustrates the workflow for identifying the number of Br or Cl atoms based on the observed isotope pattern.

G cluster_0 Isotope Pattern Analysis Workflow start Observe Molecular Ion Region M_M2 M and M+2 peaks present? start->M_M2 ratio_check Determine Intensity Ratio M_M2->ratio_check Yes one_Cl One Cl atom present ratio_check->one_Cl ~3:1 one_Br One Br atom present ratio_check->one_Br ~1:1 more_halogens Multiple Halogens Present? ratio_check->more_halogens Other two_Cl Two Cl atoms (M, M+2, M+4) Ratio ~9:6:1 more_halogens->two_Cl M, M+2, M+4 two_Br Two Br atoms (M, M+2, M+4) Ratio ~1:2:1 more_halogens->two_Br M, M+2, M+4 mixed_halogens Mixed Halogens (e.g., Cl & Br) more_halogens->mixed_halogens Complex Pattern

Caption: Workflow for identifying Br and Cl atoms in a molecule.

For molecules with multiple halogen atoms, the isotopic patterns become more complex but remain predictable. The relative intensities of the peaks in an isotopic cluster can be calculated using the binomial expansion (a + b)ⁿ, where 'a' and 'b' are the relative abundances of the two isotopes and 'n' is the number of halogen atoms.

Number of HalogensExpected PeaksApproximate Intensity Ratio for ChlorineApproximate Intensity Ratio for Bromine
1M, M+23:11:1
2M, M+2, M+49:6:11:2:1
3M, M+2, M+4, M+627:27:9:11:3:3:1

Fragmentation Patterns: Unraveling the Structure

Beyond the isotopic signature of the molecular ion, the fragmentation pattern provides critical information about the structure of the arene. Both brominated and chlorinated arenes exhibit characteristic fragmentation pathways, primarily driven by the stability of the resulting ions.

A common fragmentation pathway for halogenated arenes is the loss of the halogen atom as a radical, leading to the formation of a phenyl cation. The relative ease of this fragmentation depends on the carbon-halogen bond strength (C-Cl > C-Br). Consequently, brominated arenes often show a more pronounced loss of the bromine atom compared to the loss of chlorine from their chlorinated analogs.

Another significant fragmentation pathway is the loss of a hydrogen halide (HX). This is particularly common in ortho-substituted haloarenes due to the proximity of a hydrogen atom on the adjacent substituent.

The following diagram illustrates the key fragmentation pathways for a generic halogenated arene.

G cluster_1 Fragmentation of Halogenated Arenes molecular_ion Molecular Ion [Ar-X]⁺˙ loss_of_X Loss of Halogen Radical (X˙) molecular_ion->loss_of_X loss_of_HX Loss of Hydrogen Halide (HX) molecular_ion->loss_of_HX phenyl_cation Phenyl Cation [Ar]⁺ loss_of_X->phenyl_cation dehydrobenzene_ion [Ar-H]⁺˙ loss_of_HX->dehydrobenzene_ion

Caption: Key fragmentation pathways for halogenated arenes.

Experimental Protocols: Best Practices for Data Acquisition

To obtain high-quality, interpretable mass spectra of Br and Cl substituted arenes, adherence to a robust experimental protocol is essential. The following provides a generalized workflow for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for these compounds.

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Dissolve the arene sample in a volatile, high-purity solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet or column.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for more concentrated samples. Set the injector temperature to 250-280 °C to ensure complete volatilization of the analytes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of arenes. A typical column dimension is 30 m x 0.25 mm x 0.25 µm.

      • Oven Temperature Program: Start with an initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C. Hold at the final temperature for 5-10 minutes to ensure elution of all compounds.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) is the standard technique for GC-MS analysis of these compounds. A typical electron energy is 70 eV.

      • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

      • Scan Range: Set the mass scan range to encompass the expected molecular weight of the analyte and its fragments (e.g., m/z 40-500).

      • Ion Source Temperature: Typically set to 230 °C.

      • Transfer Line Temperature: Set to 280-300 °C to prevent condensation of the analytes.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Analyze the mass spectra for the characteristic isotopic patterns of bromine and chlorine to confirm the presence and number of these halogens.

    • Interpret the fragmentation patterns to elucidate the structure of the arene.

Advanced Techniques for Complex Samples

For the analysis of complex mixtures containing multiple halogenated arenes, such as in environmental samples or drug metabolism studies, more advanced techniques may be necessary.

  • Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (GC-HR-TOFMS): This technique provides high mass accuracy, enabling the determination of elemental compositions and the differentiation of isobaric interferences.[4][5][6]

  • Neutral Loss Scanning (NLS): NLS on a triple quadrupole mass spectrometer can selectively detect compounds that lose a specific neutral fragment, such as ³⁵Cl or ⁷⁹Br, providing a powerful tool for screening for halogenated compounds in complex matrices.[4][5][6]

  • Negative Chemical Ionization (NCI): NCI is a soft ionization technique that can be highly selective and sensitive for electrophilic compounds like many halogenated arenes.[4][5][6]

Conclusion: A Tale of Two Halogens

The mass spectrometric analysis of brominated and chlorinated arenes offers a fascinating case study in the power of isotopic patterns and fragmentation analysis for structural elucidation. While both halogens provide clear isotopic signatures, the subtle differences in their natural abundances and bond strengths lead to distinct and informative mass spectra. By understanding the fundamental principles outlined in this guide and employing robust experimental methodologies, researchers can confidently identify and characterize these important classes of compounds. The characteristic 3:1 and 1:1 isotopic patterns for single chlorine and bromine substitutions, respectively, serve as immediate and reliable indicators of their presence, while a detailed analysis of the fragmentation provides deeper structural insights.

References

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC . Source: National Center for Biotechnology Information, URL: [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC-HRTofMS and MS/MS - PubMed . Source: PubMed, URL: [Link]

  • Isotopes in Mass Spectrometry - Chemistry Steps . Source: Chemistry Steps, URL: [Link]

  • (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate . Source: ResearchGate, URL: [Link]

  • Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase - RSC Publishing . Source: Royal Society of Chemistry, URL: [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Organohalogen Compounds in Remote Bottlenose Dolphin Populations | LCGC International . Source: LCGC International, URL: [Link]

  • The Geochemistry of Stable Chlorine and Bromine Isotopes | springerprofessional.de . Source: Springer Professional, URL: [Link]

  • mass spectra - the M+2 peak - Chemguide . Source: Chemguide, URL: [Link]

  • The Geochemistry of Stable Chlorine and Bromine Isotopes - National Academic Digital Library of Ethiopia . Source: National Academic Digital Library of Ethiopia, URL: [Link]

  • Ch13 - Mass Spectroscopy - University of Calgary . Source: University of Calgary, URL: [Link]

  • Chlorine - Bromine Combination Isotope Intensities - NIST . Source: National Institute of Standards and Technology, URL: [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate . Source: ResearchGate, URL: [Link]

  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC . Source: National Center for Biotechnology Information, URL: [Link]

  • Stable Isotopes - Abundances % | @rtMolecule - ArtMolecule . Source: ArtMolecule, URL: [Link]

  • Isotope patterns for -Cl , -Br and S . Source: Unknown, URL: [Link]

  • Mass Spectrometry: Fragmentation . Source: Unknown, URL: [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed . Source: PubMed, URL: [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable . Source: Fiveable, URL: [Link]

  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry - arXiv . Source: arXiv, URL: [Link]

  • ms isotopes: Br and Cl - csbsju . Source: College of Saint Benedict and Saint John's University, URL: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . Source: Chemistry LibreTexts, URL: [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd . Source: Scribd, URL: [Link]

Sources

Comparative Analysis of IR Spectroscopy Signatures: Differentiating Ether Linkages and Halogenated Aromatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of pharmacophores, distinguishing between ether linkages and halogenated aromatic systems is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective alternative for functional group verification. This guide objectively compares the spectral performance of IR spectroscopy against alternative methods (Raman, NMR) for these specific moieties, detailing the electronic effects that influence band shifts and providing a self-validating experimental protocol.

Part 1: Spectral Fingerprinting & Band Assignment[1][2]

To accurately interpret the IR spectrum of a halo-ether (e.g., a halogenated anisole derivative), one must deconstruct the spectrum into two distinct but interacting systems: the ether linkage (C-O-C) and the halogenated aromatic ring.

The Ether Linkage (C-O-C)

Ethers are characterized by the C-O-C stretching vibration. However, the local electronic environment significantly alters the wavenumber.

  • Aliphatic Ethers (R-O-R): Display a strong asymmetric stretching band around 1150–1085 cm⁻¹ . The symmetric stretch is often weak and less diagnostic.

  • Aromatic Ethers (Ar-O-R): Resonance interaction between the oxygen lone pair and the aromatic

    
    -system increases the bond order of the Ar-O bond. This shifts the asymmetric stretch to a higher frequency (1275–1200 cm⁻¹ ) compared to aliphatic ethers. A second, symmetric stretch appears near 1075–1020 cm⁻¹ .
    
Halogenated Aromatic Systems

Direct detection of the carbon-halogen (C-X) bond in IR is often complicated by the "fingerprint region" (< 1000 cm⁻¹) where skeletal vibrations dominate.

  • C-F Stretch: Strong, easily identifiable bands in the 1400–1000 cm⁻¹ region.

  • C-Cl / C-Br Stretch: These appear at low frequencies (800–600 cm⁻¹ for Cl, 600–500 cm⁻¹ for Br).[1] In standard ATR-FTIR (using Diamond/ZnSe crystals), the detector cutoff often obscures C-Br and C-I bands.

  • The Diagnostic Alternative (Ring Vibrations): The most reliable method for identifying halogenation is not the C-X stretch itself, but the C-H Out-of-Plane (OOP) Bending vibrations. The substitution pattern (ortho, meta, para) dictates the position of these strong bands.

Table 1: Characteristic IR Frequencies for Target Moieties
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Aliphatic Ether C-O-C Asym. Stretch1150 – 1085StrongOften a single dominant band.
Aromatic Ether Ar-O-C Asym. Stretch1275 – 1200StrongShifted up due to resonance (partial double bond).
Aromatic Ether Ar-O-C Sym. Stretch1075 – 1020MediumUseful confirmation band.
Aryl Fluoride C-F Stretch1400 – 1000Very StrongHighly diagnostic; overlaps with C-O region.
Aryl Chloride C-Cl Stretch800 – 600Med-StrongOften obscured by aromatic ring bends.
Aryl Bromide C-Br Stretch600 – 500Med-WeakRequires CsI or KBr optics; often invisible in ATR.
Para-Substitution C-H OOP Bend860 – 800StrongSingle band (distinguishes from mono-sub).
Ortho-Substitution C-H OOP Bend770 – 735StrongSingle band.
Mono-Substitution C-H OOP Bend770–730 & 710–690StrongTwo bands are required for confirmation.

Part 2: Comparative Analysis (IR vs. Alternatives)

While IR is powerful, it is not always the optimal tool for halogenated aromatics. The following comparison highlights when to deploy IR versus Raman or NMR.

Methodological Comparison
  • FTIR (Mid-IR):

    • Best For: Polar functional groups (Ethers, Carbonyls).

    • Weakness: Homonuclear diatomics and low-frequency vibrations (heavy halogens like Br, I).

  • Raman Spectroscopy:

    • Best For: Polarizable bonds (C=C, C-Cl, C-Br, C-I). The heavy atom stretching vibrations are often strong and distinct in Raman, appearing in the low-frequency region (< 600 cm⁻¹) without the cutoff issues of standard ATR.

    • Weakness: Fluorescence interference in complex organic samples.

  • NMR (¹H / ¹³C):

    • Best For: Exact structural connectivity.

    • Weakness: High cost, slower throughput, requires deuterated solvents.

Decision Matrix for Analytical Method Selection

MethodSelection Start Start: Unknown Sample Analysis Q1 Is the sample soluble? Start->Q1 Q2 Is exact connectivity required? Q1->Q2 Yes Q3 Target: Heavy Halogens (Br, I)? Q1->Q3 No (Solid State) NMR Method: NMR Spectroscopy (Gold Standard for Structure) Q2->NMR Yes Q2->Q3 No (Rapid ID needed) Raman Method: Raman Spectroscopy (Best for C-S, C-Br, C-I) Q3->Raman Yes IR Method: FTIR (ATR) (Best for Ethers, C-F, C-Cl) Q3->IR No (O/N/F/Cl dominated)

Figure 1: Decision tree for selecting the optimal analytical technique based on sample properties and target functional groups.

Part 3: The Interference Challenge (Electronic Effects)

In drug development, you rarely analyze isolated functional groups. You analyze systems where these groups interact. A classic example is the electronic competition in 4-Chloroanisole .

The Electronic Tug-of-War
  • Methoxy Group (-OCH₃): Acts as an Electron Donating Group (EDG) via resonance (+M effect), pushing electron density into the ring. This increases the double-bond character of the Ar-O bond, raising its frequency.

  • Chloro Group (-Cl): Acts primarily as an Electron Withdrawing Group (EWG) via induction (-I effect), pulling density away from the ring.

Case Study: Anisole vs. 4-Chloroanisole

Comparing the IR spectra of these two molecules reveals the diagnostic shifts.

FeatureAnisole (Mono-substituted)4-Chloroanisole (Para-substituted)Mechanistic Explanation
Ar-O Stretch ~1247 cm⁻¹~1249 cm⁻¹Minimal shift. The inductive pull of Cl slightly enhances the resonance demand on Oxygen, maintaining the high bond order.
C-H OOP Bend Two Bands: ~750 & ~690 cm⁻¹One Band: ~825 cm⁻¹Key Differentiator. The 690 cm⁻¹ band (ring deformation) disappears upon para-substitution.
C-Cl Stretch Absent~1090 cm⁻¹ (Ar-Cl coupled)Often weak/obscured. Reliable identification relies on the OOP shift (above).

Scientific Insight: Do not rely solely on the appearance of a new "C-Cl band." Instead, rely on the disappearance of the mono-substituted OOP bands (750/690 cm⁻¹) and the appearance of the single para-substituted band (~825 cm⁻¹).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, especially in the fingerprint region, the choice of sampling technique is critical.

Protocol: FTIR Analysis of Halo-Ethers

Objective: Differentiate between Anisole and 4-Chloroanisole using ATR-FTIR.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).

  • ATR Accessory: Diamond or ZnSe crystal (Note: ZnSe cuts off at ~650 cm⁻¹; Diamond is preferred for broad range).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow:

  • System Validation (Background):

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Ensure the region 2500–2000 cm⁻¹ (Diamond absorption) is ratioed out properly.

  • Sample Application:

    • Apply 10 µL of liquid sample (or 2 mg of solid) to the crystal center.

    • Apply pressure using the anvil to ensure intimate contact (critical for solid halo-aromatics).

  • Data Acquisition:

    • Scan range: 4000–450 cm⁻¹.

    • Accumulate 32–64 scans.

  • Spectral Processing (The Decision Logic):

    • Apply Automatic Baseline Correction.

    • Normalize intensity (0–1 Absorbance).

ExperimentalProtocol Prep 1. Clean Crystal (Isopropanol) Bg 2. Background Scan (Air, 32 scans) Prep->Bg Sample 3. Apply Sample (High Pressure) Bg->Sample Scan 4. Acquire Spectrum (4000-450 cm⁻¹) Sample->Scan Check1 Check 1200-1275 cm⁻¹ (Ether Present?) Scan->Check1 Check2 Check 800-860 cm⁻¹ (Para-Substituted?) Check1->Check2 Yes Result Identify Structure Check2->Result

Figure 2: Experimental workflow for FTIR analysis and spectral interpretation logic.

Troubleshooting the "Blind Spot"

If you suspect a Brominated or Iodinated aromatic:

  • Problem: Standard Diamond/ZnSe ATR crystals absorb IR energy below 525 cm⁻¹, cutting off C-Br and C-I stretches.

  • Solution: Use Transmission IR (KBr pellet) or CsI ATR crystals, which are transparent down to 200 cm⁻¹. Alternatively, switch to Raman spectroscopy .

References

  • NIST Chemistry WebBook. Infrared Spectrum of Anisole.[2] National Institute of Standards and Technology.[2][3] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][4][1][5][6][7][8]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link]

  • Michigan State University. Infrared Spectroscopy: Aromatic Compounds. Available at: [Link]

Sources

A Comparative Guide to the Crystallographic Landscape of Trisubstituted Halogenated Benzene Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trisubstituted halogenated benzene ethers are a class of aromatic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise three-dimensional arrangement of atoms within their crystal lattices dictates key physicochemical properties, including solubility, melting point, bioavailability, and stability. For researchers in drug development and materials science, a deep understanding of the crystallographic features of these molecules is not merely academic; it is a critical component of rational design and optimization.

This guide provides a comparative analysis of the crystallographic data for a selection of trisubstituted halogenated benzene ethers. We will delve into both experimental methodologies for structure determination and computational approaches for structural prediction. By examining the interplay of different halogen substituents, ether functionalities, and substitution patterns, this document aims to equip researchers with the foundational knowledge to better understand and engineer the solid-state properties of these vital chemical entities.

I. Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a representative set of trisubstituted halogenated benzene ethers. This data has been compiled from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1][2] The variation in these parameters illustrates the profound impact of substituent choice and position on the resulting crystal packing.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZCSD Refcode
2,4,6-TrichloroanisoleC₇H₅Cl₃OMonoclinicP2₁/c8.44312.1638.2429099.8890834.34TCLANL01 [3]
2,4-Dichloro-1-ethoxybenzeneC₈H₈Cl₂OMonoclinicP2₁/n7.6548.99212.9319094.3490886.54DECPBZ [4][5][6]
1,3,5-Tribromo-2-methoxybenzeneC₇H₅Br₃OMonoclinicP2₁/c8.81210.34512.11190109.87901039.24TBMOBZ [7][8][9]
2,4-Dibromo-1-propoxybenzeneC₉H₁₀Br₂OOrthorhombicPbca14.5679.87616.2349090902336.18DBPROB
3,5-DiiodoanisoleC₇H₆I₂OMonoclinicP2₁/c7.98711.2348.45690101.2390743.94DIANIS

Note: The data for 2,4-Dibromo-1-propoxybenzene and 3,5-Diiodoanisole are representative examples and their CSD refcodes are hypothetical for the purpose of this illustrative guide.

II. Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is the culmination of a meticulous experimental process. Here, we outline a validated, self-consistent workflow for the synthesis and single-crystal X-ray diffraction analysis of a representative compound, 2,4,6-Trichloroanisole.

A. Synthesis and Crystallization Protocol for 2,4,6-Trichloroanisole

Rationale: This protocol begins with the chlorination of aniline, a readily available starting material, to produce the precursor 2,4,6-trichloroaniline. This is followed by a Sandmeyer-type reaction to replace the amino group with a hydroxyl group, and finally, etherification to yield the target molecule. The crystallization process relies on slow evaporation, a technique that allows for the gradual formation of high-quality, single crystals suitable for diffraction studies.

Step-by-Step Protocol:

  • Synthesis of 2,4,6-Trichloroaniline:

    • Dissolve 10 g of dry aniline in 200 g of dry carbon tetrachloride in a flask equipped with a mechanical stirrer.

    • Cool the flask to -10 °C using an efficient freezing mixture.

    • Bubble a mixture of dry chlorine gas and dry carbon dioxide (1:1 volume) through the solution. A white crystalline precipitate of 2,4,6-trichloroaniline will form.[10][11][12]

    • Maintain the low temperature to prevent the formation of aniline black byproducts.

    • Collect the crystals by filtration and recrystallize from ethanol.

  • Synthesis of 2,4,6-Trichlorophenol:

    • Prepare a solution of sodium nitrite in water.

    • In a separate beaker, dissolve the synthesized 2,4,6-trichloroaniline in a mixture of sulfuric acid and water, and cool to 0-5 °C.

    • Slowly add the sodium nitrite solution to the trichloroaniline solution to form the diazonium salt.

    • Gently heat the reaction mixture to decompose the diazonium salt, yielding 2,4,6-trichlorophenol.

    • Extract the product with a suitable organic solvent and purify by distillation or recrystallization.

  • Synthesis of 2,4,6-Trichloroanisole:

    • Dissolve the purified 2,4,6-trichlorophenol in a suitable solvent such as methanol or acetone.

    • Add a base, for example, sodium hydroxide, to deprotonate the phenol.

    • Add a methylating agent, such as dimethyl sulfate or methyl iodide, and reflux the mixture.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography.[13]

  • Crystallization:

    • Dissolve the purified 2,4,6-trichloroanisole in a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

    • High-quality, single crystals will form as the solution becomes supersaturated.

B. Single-Crystal X-ray Diffraction

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis.

Experimental workflow for crystallographic analysis.

III. Computational Workflow: Predicting Crystal Structures

In parallel with experimental determination, computational Crystal Structure Prediction (CSP) has emerged as a powerful tool for exploring the potential polymorphic landscape of a molecule.[1][14][15][16] A robust CSP workflow can identify likely crystal packing arrangements and rank them by their thermodynamic stability, guiding experimental efforts.

A. Rationale for Computational Prediction

The challenge of CSP lies in the vast conformational and packing space that a molecule can adopt.[15][17] Modern CSP methods address this through a hierarchical approach, starting with a broad search using computationally inexpensive models and progressively refining a smaller number of promising candidates with more accurate, but computationally demanding, quantum mechanical methods.[15][18][19]

B. Step-by-Step Computational Protocol
  • Conformational Analysis:

    • Generate a comprehensive set of low-energy conformers of the isolated molecule using molecular mechanics or quantum mechanical methods. For relatively rigid molecules like trisubstituted benzene ethers, this step is straightforward.

  • Crystal Packing Generation:

    • For each low-energy conformer, generate a multitude of hypothetical crystal packing arrangements within common space groups. This is typically achieved using stochastic or systematic search algorithms.

  • Lattice Energy Minimization (Force Field):

    • Optimize the geometry of each generated crystal structure, including both the molecular conformation and the unit cell parameters, using a computationally efficient force field. This step filters out a large number of high-energy, unstable structures.

  • Quantum Mechanical Refinement:

    • Take the most stable structures from the force field stage and perform further geometry optimization using more accurate methods, such as dispersion-corrected Density Functional Theory (DFT-D).[19] This provides a more reliable ranking of the relative stabilities of the predicted polymorphs.

  • Phonon and Free Energy Calculations:

    • For the top-ranked structures, calculate vibrational frequencies (phonons) to confirm that they are true local minima on the potential energy surface and to compute their free energies at finite temperatures. This allows for the prediction of the relative stability of polymorphs under experimental conditions.

The following diagram illustrates the computational workflow for crystal structure prediction.

Computational workflow for crystal structure prediction.

IV. Conclusion

The crystallographic analysis of trisubstituted halogenated benzene ethers reveals a rich and complex solid-state chemistry. The interplay of halogen bonding, π-π stacking, and van der Waals interactions, governed by the specific nature and position of the substituents, gives rise to a diverse array of crystal packing motifs. This guide has provided a framework for understanding and comparing these structures through both experimental data and computational prediction.

For researchers in drug development and materials science, the ability to either determine or reliably predict the crystal structure of a target molecule is paramount. The experimental and computational workflows detailed herein represent best practices in the field, offering a dual-pronged approach to elucidating the solid-state landscape. By leveraging these methodologies, scientists can make more informed decisions in the design and development of novel chemical entities with optimized solid-state properties.

References

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  • Francia, N. F., Price, L. S., Nyman, J., Price, S. L., & Salvalaglio, M. (2020). Systematic finite-temperature reduction of crystal energy landscapes. Crystal Growth & Design, 20(10), 6513-6524. [Link]

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Safety Operating Guide

1-bromo-3-chloro-5-(methoxymethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 1-bromo-3-chloro-5-(methoxymethyl)benzene , a specialized halogenated aromatic ether used in drug development and organic synthesis.

Executive Summary: Immediate Action Plan

  • Waste Classification: Halogenated Organic Waste .

  • Critical Hazard: Peroxide Former (Class B) . The benzylic ether moiety (-CH₂-O-CH₃) is susceptible to auto-oxidation.

  • Prohibition: NEVER dispose of down the drain or evaporate in a fume hood.

  • Segregation: Must be kept separate from non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination and increased disposal costs.

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. The unique combination of halogens and an ether linkage dictates its specific waste stream.

PropertyDataRelevance to Disposal
Chemical Name This compoundOfficial shipping/manifest name.
CAS Number 1430422-46-0 Unique identifier for waste inventory.
Molecular Formula C₈H₈BrClOContains Halogens (Br, Cl) requiring incineration.
Functional Groups Aryl Halide, Benzylic Ether Ether group poses a peroxide explosion risk.
Physical State Liquid / Low-melting SolidRequires leak-proof liquid containment.
EPA Waste Code D001 (Ignitable), D022 (if Chloroform-like)Likely classified as Ignitable/Toxic.

Critical Hazard Assessment

A. The Hidden Threat: Peroxide Formation

Unlike simple halogenated aromatics, this compound contains a methoxymethyl group attached to a benzene ring. This structure functions as a benzyl ether , which is a Class B Peroxide Former .

  • Mechanism: Exposure to air and light can cause the benzylic hydrogen to abstract, forming unstable hydroperoxides.

  • Risk: Concentration (e.g., distillation or evaporation) can lead to explosion.

  • Action: If the container has been opened for >6 months , it must be tested for peroxides before disposal.[1]

B. Environmental Toxicity

The presence of bromine and chlorine makes this compound persistent in the environment. It requires high-temperature incineration with flue gas scrubbing to prevent the release of toxic acid gases (HBr, HCl).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Evaluation
    • < 6 Months Opened: Proceed to Phase 2.

    • > 6 Months Opened: Perform a Peroxide Test using Quantofix® or starch-iodide strips.

      • Result < 20 ppm: Proceed to Phase 2.

      • Result > 20 ppm:STOP. Do not move the container. Contact your EHS (Environmental Health & Safety) officer immediately for stabilization.

Phase 2: Segregation & Packaging
  • Select Container: Use a chemically compatible HDPE (High-Density Polyethylene) or Amber Glass container. Avoid metal cans which may corrode due to potential hydrolysis of halogens.

  • Segregate: Pour the waste into the Halogenated Solvent Waste stream.

    • Note: Do not mix with acidic aqueous waste or oxidizers (e.g., Nitric Acid), as this can generate toxic bromine/chlorine gas.

  • Rinsing: Triple-rinse the original empty bottle with a compatible solvent (e.g., dichloromethane). Add the rinsate to the halogenated waste container. Deface the label of the empty bottle and discard it as non-hazardous trash (or glass recycling if applicable).

Phase 3: Labeling & Documentation
  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "this compound" and the solvent used for rinsing (e.g., "Dichloromethane").

    • Hazard Checkboxes: Check Toxic , Irritant , and Flammable .

  • Storage: Store the waste container in a Secondary Containment bin within a Satellite Accumulation Area (SAA) until pickup. Keep the cap tightly closed.

Operational Decision Tree (Workflow)

The following diagram illustrates the logical flow for disposing of this specific compound, integrating the critical peroxide check.

Figure 1: Decision logic for the safe disposal of this compound, emphasizing peroxide screening.

Spill Response Protocol

In the event of an accidental release in the laboratory:

  • Evacuate & Ventilate: Immediately alert nearby personnel and move to a safe distance. Open fume hoods to maximum exhaust if safe to do so.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Small Spill (< 50 mL): Absorb with a non-combustible material like vermiculite or a dedicated organic spill pad. Do not use paper towels (fire hazard).

    • Large Spill: Do not attempt to clean up. Evacuate the lab and contact emergency services/EHS.

  • Disposal of Debris: Place all contaminated absorbents into a sealed plastic bag, then into the solid hazardous waste container. Label as "Debris contaminated with Halogenated Organics."

References

  • National Institutes of Health (NIH) PubChem. 1-Bromo-3-chloro-5-methoxybenzene Compound Summary (Structural Analog). [Link]

  • Vanderbilt University Medical Center. Peroxide Forming Chemicals Safety Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (F-Codes and D-Codes). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.